CP-91149
描述
Structure
3D Structure
属性
IUPAC Name |
5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJNZFCMLSBCI-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171897 | |
| Record name | CP-91149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-40-5 | |
| Record name | CP-91149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-91149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186392-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-91149 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of CP-91149: A Glycogen Phosphorylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-91149, chemically known as [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa).[1][2] Its discovery marked a significant advancement in the search for novel therapeutic agents for the management of type 2 diabetes. By targeting the key enzyme responsible for hepatic glycogenolysis, this compound effectively reduces glucose production in the liver, thereby lowering blood glucose levels in diabetic animal models without the risk of hypoglycemia.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound stemmed from a high-throughput screening campaign of over 300,000 compounds aimed at identifying inhibitors of recombinant human liver glycogen phosphorylase a (HLGPa).[2][3] The rationale behind targeting HLGPa was to mitigate the excessive hepatic glucose production that is a hallmark of type 2 diabetes.[4] this compound emerged as a promising lead compound, demonstrating potent inhibition of HLGPa with a favorable pharmacological profile.[1][2]
Mechanism of Action
This compound acts as an allosteric inhibitor of glycogen phosphorylase.[1] It is significantly more potent in the presence of glucose, a characteristic that is advantageous for a diabetic therapy as its inhibitory activity would be enhanced in hyperglycemic conditions and diminished as normoglycemia is achieved, thereby reducing the risk of hypoglycemia.[1][2]
Below is a diagram illustrating the signaling pathway of glycogenolysis and the point of intervention by this compound.
Quantitative Data
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Glycogen Phosphorylase Isoforms
| Enzyme | Condition | IC50 (µM) | Reference |
| Human Liver GP a (HLGPa) | 7.5 mM Glucose | 0.13 | [1][2] |
| Human Liver GP a (HLGPa) | No Glucose | 5- to 10-fold higher | [1][2] |
| Human Muscle GP a | With Glucose | 0.2 | [5] |
| Human Muscle GP b | With Glucose | 0.3 | [5] |
| Brain GP | - | 0.5 | [6] |
| Human Liver GP a (HLGPa) | vs. Caffeine (7.5 mM Glucose) | 200-fold more potent | [3][7] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | System | Concentration/Dose | Effect | Reference |
| Glucagon-stimulated Glycogenolysis | Isolated Rat Hepatocytes | 10-100 µM | Inhibition (P < 0.05) | [1] |
| Glucagon-stimulated Glycogenolysis | Primary Human Hepatocytes | IC50 ≈ 2.1 µM | Inhibition | [1][2] |
| Glucose Lowering | Diabetic ob/ob mice | 25-50 mg/kg (oral) | 100-120 mg/dl decrease in 3h (P < 0.001) | [1][2] |
| Glucose Lowering | Normoglycemic, non-diabetic mice | Up to 100 mg/kg | No effect | [4] |
| 14C-Glycogen Breakdown | Diabetic ob/ob mice | - | Reduced | [1][4] |
Synthesis of this compound
The synthesis of this compound has been reported, starting from a cyanohydrin precursor. The following is a representative synthetic protocol based on the published literature.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Amino Ester 2
-
To a solution of cyanohydrin 1 in methanol, add an excess of dry HCl gas at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure.
-
Perform an aqueous workup and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexanes) to afford amino ester 2 .
Step 2: Synthesis of Ester 3
-
To a solution of amino ester 2 in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add 5-chloro-1H-indole-2-carboxylic acid (1.0 equivalent).
-
Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA or NMM).
-
Stir the reaction mixture at room temperature until the starting materials are consumed.
-
Perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to yield ester 3 .
Step 3: Synthesis of this compound
-
Dissolve ester 3 in a suitable solvent (e.g., methanol or THF).
-
Add an excess of dimethylamine (as a solution in THF or as a gas).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Note: This is a representative protocol. Specific reaction conditions, stoichiometry, and purification methods may need to be optimized.
Key Experimental Protocols
Human Liver Glycogen Phosphorylase a (HLGPa) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HLGPa.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N’-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism | PLOS One [journals.plos.org]
- 3. Inhibitors of human glycogen phosphorylase - Patent EP-0978279-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-2-carboxamide inhibitors of human liver glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
CP-91149: A Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and biological activity of the selective glycogen phosphorylase inhibitor, CP-91149.
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of glycogen phosphorylase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, is a synthetic compound that has garnered significant interest for its specific inhibitory action on glycogen phosphorylase.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide |
| CAS Number | 186392-40-5[2][3] |
| Molecular Formula | C₂₁H₂₂ClN₃O₃[2][3] |
| SMILES | CN(C)C(=O)--INVALID-LINK--NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl">C@@HO[1] |
| InChI | InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1[2] |
| InChIKey | HINJNZFCMLSBCI-PKOBYXMFSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 399.87 g/mol [3] |
| Appearance | White to off-white solid[4][5] |
| Melting Point | 190-192 °C[6][][8] |
| Boiling Point | No data available |
| Solubility | DMSO: >20 mg/mL[5], DMF: 25 mg/mL[2], Ethanol: ≥3.17 mg/mL (with ultrasonic)[3], Water: Insoluble[3] |
| pKa | No data available |
Mechanism of Action and Signaling Pathway
This compound is a selective and potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[3][9] By inhibiting GP, this compound effectively blocks glycogenolysis. This action mimics some of the effects of insulin, leading to an increase in glycogen synthesis.[3] The compound is a non-competitive inhibitor and its potency is enhanced in the presence of glucose.[9][10]
The primary signaling pathway affected by this compound is the regulation of glycogen metabolism. By inhibiting glycogen phosphorylase, it shifts the balance towards glycogen storage, thereby reducing the intracellular pool of glucose-1-phosphate.
Experimental Protocols
This section details the methodologies for key experiments frequently conducted with this compound.
Glycogen Phosphorylase (GP) Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on glycogen phosphorylase.
Materials:
-
Human liver glycogen phosphorylase a (HLGPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (100 mM)
-
Magnesium chloride (2.5 mM)
-
Glucose-1-phosphate
-
Glycogen
-
Malachite green reagent
-
Ammonium molybdate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer containing HEPES, KCl, and MgCl₂.
-
In a 96-well plate, add the reaction buffer, HLGPa, and varying concentrations of this compound.
-
Initiate the reaction by adding a mixture of glucose-1-phosphate and glycogen.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green/ammonium molybdate reagent.
-
Measure the absorbance at 620-650 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[11][12]
Hepatocyte Glycogenolysis Assay
This assay measures the effect of this compound on glucagon-stimulated glycogenolysis in primary hepatocytes.
Materials:
-
Primary human or rat hepatocytes
-
Culture medium
-
This compound
-
Glucagon
-
Lysis buffer
-
Glycogen assay kit
Procedure:
-
Plate hepatocytes in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for a designated period (e.g., 1-3 hours).
-
Stimulate glycogenolysis by adding glucagon to the culture medium.
-
After incubation, wash the cells and lyse them to release intracellular contents.
-
Measure the glycogen content in the cell lysates using a commercial glycogen assay kit.
-
Compare the glycogen levels in this compound-treated cells to control cells (treated with glucagon alone) to determine the inhibitory effect on glycogenolysis.[9][10]
Biological Effects and Therapeutic Potential
This compound has demonstrated significant biological effects in both in vitro and in vivo models.
Table 3: In Vitro Efficacy of this compound
| Target/Assay | Cell Type/Enzyme | IC₅₀/Effect |
| Glycogen Phosphorylase a (human liver) | Purified enzyme | 0.13 µM[3] |
| Glycogen Phosphorylase a (human muscle) | Purified enzyme | 0.2 µM[11] |
| Glycogen Phosphorylase b (human muscle) | Purified enzyme | ~0.3 µM[11] |
| Glucagon-stimulated Glycogenolysis | Primary human hepatocytes | 2.1 µM[10][13] |
| Glucagon-stimulated Glycogenolysis | Isolated rat hepatocytes | 10-100 µM[10] |
In animal models, particularly in diabetic ob/ob mice, oral administration of this compound has been shown to lower blood glucose levels without causing hypoglycemia.[9][10] These findings suggest that inhibitors of glycogen phosphorylase, such as this compound, hold potential as therapeutic agents for the management of type 2 diabetes.
Conclusion
This compound is a well-characterized and potent inhibitor of glycogen phosphorylase with demonstrated efficacy in cellular and animal models. Its ability to modulate glycogen metabolism makes it a valuable tool for research into metabolic diseases, particularly type 2 diabetes. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the properties and effects of this compound further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. biomall.in [biomall.in]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 8. CP 91149 CAS#: 186392-40-5 [m.chemicalbook.com]
- 9. pnas.org [pnas.org]
- 10. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | Phosphorylase | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Allosteric Inhibition of Glycogen Phosphorylase by CP-91149: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its role in hepatic glucose production has made it a key therapeutic target for type 2 diabetes. CP-91149, an indole-2-carboxamide derivative, has emerged as a potent and selective allosteric inhibitor of glycogen phosphorylase. This technical guide provides an in-depth analysis of the mechanism of action of this compound on glycogen phosphorylase, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition
This compound exerts its inhibitory effect on glycogen phosphorylase through an allosteric mechanism. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This allosteric inhibition is synergistic with glucose, meaning the potency of this compound is significantly enhanced in the presence of glucose.[1][2][3] This characteristic is particularly advantageous for a potential antidiabetic drug, as its inhibitory effect would be more pronounced under hyperglycemic conditions.[4]
The binding of this compound stabilizes the inactive T-state of the enzyme.[5] Glycogen phosphorylase exists in two main conformational states: the active R-state and the inactive T-state.[5][6] Allosteric activators like AMP promote the transition to the R-state, while inhibitors like ATP and glucose favor the T-state.[7] this compound binds to a novel allosteric site, distinct from the binding site of another well-known inhibitor, caffeine.[3] This binding locks the enzyme in its low-activity conformation, thereby inhibiting glycogen breakdown.
Furthermore, this compound promotes the dephosphorylation of the active form of the enzyme, glycogen phosphorylase a (GPa), to its less active form, glycogen phosphorylase b (GPb).[8][9] This is a crucial aspect of its mechanism, as GPa is the phosphorylated and more active form of the enzyme.[6] By facilitating its conversion to GPb, this compound further dampens the glycogenolytic cascade. This dephosphorylation of GPa also leads to the sequential activation of glycogen synthase, the key enzyme in glycogen synthesis, thereby promoting the storage of glucose as glycogen.[7][8][10]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across different isoforms and conditions. The following tables summarize the key IC50 values reported in the literature.
| Enzyme Isoform | Condition | IC50 (µM) | Reference |
| Human Liver Glycogen Phosphorylase a (HLGPa) | In the presence of 7.5 mM glucose | 0.13 | [1][2][10][11] |
| Human Liver Glycogen Phosphorylase a (HLGPa) | In the absence of glucose | 5- to 10-fold higher than with glucose | [1][2][10][11] |
| Human Muscle Phosphorylase a | - | 0.2 | [10][11] |
| Human Muscle Phosphorylase b | - | ~0.3 | [10][11] |
| Brain Glycogen Phosphorylase | In A549 cells | 0.5 | [10][11][12] |
| Cell-Based Assays | Effect | IC50 / Concentration | Reference |
| Primary Human Hepatocytes | Inhibition of glucagon-stimulated glycogenolysis | ~2.1 µM | [1][2][10][11] |
| Isolated Rat Hepatocytes | Inhibition of glucagon-stimulated glycogenolysis | 10-100 µM | [1][2][10] |
| Rat Hepatocytes | Increased glycogen synthesis | 2.5 µM (at 5 mM glucose) | [10][11] |
| A549 and HSF55 cells | Glycogen accumulation | 10-30 µM | [10] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of action of this compound on glycogen phosphorylase and its downstream effects on glycogen metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the action of this compound.
Glycogen Phosphorylase Activity Assay
This assay measures the enzymatic activity of glycogen phosphorylase by quantifying the release of phosphate from glucose-1-phosphate during the synthesis of glycogen.[10]
Materials:
-
Human liver glycogen phosphorylase a (HLGPa)
-
Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2
-
Substrates: 0.5 mM glucose-1-phosphate, 1 mg/mL glycogen
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green
Procedure:
-
Prepare a reaction mixture containing the buffer, HLGPa (85 ng), glucose-1-phosphate, and glycogen in a final volume of 100 µL.
-
Add increasing concentrations of this compound (or vehicle control) to the reaction mixture. The final DMSO concentration should be kept constant across all samples (e.g., 5 µL of 14% DMSO).
-
Incubate the reaction at 22°C for 20 minutes.
-
Stop the reaction and measure the released phosphate by adding 150 µL of the phosphate detection reagent.
-
Measure the absorbance at 620 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Glycogenolysis Assay in Primary Human Hepatocytes
This assay assesses the ability of this compound to inhibit glucagon-stimulated glycogen breakdown in a cellular context.[2]
Materials:
-
Primary human hepatocytes
-
Culture medium
-
Glucagon
-
This compound
-
Glycogen assay kit
Procedure:
-
Culture primary human hepatocytes to confluence.
-
Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Stimulate glycogenolysis by adding glucagon to the culture medium.
-
After the stimulation period, lyse the cells and measure the intracellular glycogen content using a glycogen assay kit.
-
The inhibition of glycogenolysis is determined by comparing the glycogen levels in this compound-treated cells to those in vehicle-treated, glucagon-stimulated cells.
-
Calculate the IC50 value for the inhibition of glycogenolysis.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a potential glycogen phosphorylase inhibitor like this compound.
Conclusion
This compound is a potent allosteric inhibitor of glycogen phosphorylase that demonstrates significant potential as a therapeutic agent for type 2 diabetes. Its mechanism of action is multifaceted, involving direct inhibition of the enzyme's active form, stabilization of the inactive T-state, and promotion of the conversion of GPa to GPb. The synergistic inhibition with glucose makes it a particularly attractive candidate for development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the discovery of novel glycogen phosphorylase inhibitors.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hasyweb.desy.de [hasyweb.desy.de]
- 5. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. chemonet.hu [chemonet.hu]
- 8. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the CP-91149 Binding Site on Glycogen Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of CP-91149, a potent allosteric inhibitor of glycogen phosphorylase. The document details the quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Glycogen Phosphorylase and this compound
Glycogen phosphorylase (GP) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][2][3] This process is essential for maintaining glucose homeostasis, particularly in the liver and muscle tissues.[4] The liver isoform (PYGL) is primarily responsible for releasing glucose into the bloodstream to counteract hypoglycemia, while the muscle isoform (PYGM) provides a rapid source of glucose for glycolysis during muscle contraction. A third isoform is found in the brain (PYGB).[5]
GP exists in two main forms: a generally inactive, dephosphorylated 'b' form (GPb) and a more active, phosphorylated 'a' form (GPa).[6] The activity of both forms is further regulated by allosteric effectors.[6][7] Due to its central role in hepatic glucose production, glycogen phosphorylase has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][3]
This compound, an indole-2-carboxamide compound, was identified as a potent and selective inhibitor of human liver glycogen phosphorylase.[8][9] Its ability to lower blood glucose levels in vivo by inhibiting hepatic glycogenolysis has made it a valuable tool for studying glycogen metabolism and a lead compound in the development of antidiabetic agents.[8][9]
The Allosteric Binding Site of this compound
Structural studies, primarily X-ray crystallography, have revealed that this compound does not bind to the active site of glycogen phosphorylase. Instead, it occupies a novel allosteric site located at the subunit interface of the dimeric enzyme.[6] This binding pocket is distinct from other known regulatory sites, including the catalytic site, the AMP allosteric activator site, and the caffeine inhibitor site (also known as the purine nucleoside site).[1][10][11]
The this compound binding site, sometimes referred to as the indole site, is a hydrophobic pocket.[1][12] The binding of this compound to this site stabilizes the inactive T-state conformation of the enzyme, preventing the conformational transition to the active R-state.[6] This allosteric inhibition is synergistic with glucose, meaning the potency of this compound is significantly enhanced in the presence of glucose.[8][9][11][13][14][15][16]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against various glycogen phosphorylase isoforms and under different conditions. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by half, are summarized below.
| Isoform | Condition | IC50 (µM) | Reference |
| Human Liver GP a (HLGPa) | With 7.5 mM Glucose | 0.13 | [8][9][13][15][16] |
| Human Liver GP a (HLGPa) | Without Glucose | 5- to 10-fold higher than with glucose | [8][9][13][15][16] |
| Human Muscle GP a | With Glucose | 0.2 | [13][15] |
| Human Muscle GP b | With Glucose | ~0.3 | [13][15] |
| Brain GP (in A549 cells) | Not specified | 0.5 | [5][13][15] |
| Primary Human Hepatocytes | Glucagon-stimulated | 2.1 | [8][9][13][15] |
| Rabbit Muscle GP a | Without Glucose | 0.58 ± 0.09 | [11][14] |
| Rabbit Muscle GP a | With 5 mM Glucose | 0.39 ± 0.05 | [11][14] |
| Rabbit Muscle GP a | With 10 mM Glucose | 0.22 ± 0.04 | [11][14] |
Mechanism of Action and Signaling
This compound exerts its inhibitory effect through a multi-faceted allosteric mechanism. By binding to the subunit interface, it stabilizes the inactive T-state of the enzyme, making the transition to the active R-state energetically unfavorable.[6] This is the primary mode of direct inhibition.
Furthermore, this compound promotes the net dephosphorylation of the active GPa form to the less active GPb form.[17][18][19] This effectively reduces the population of highly active enzyme molecules within the cell. The inhibition of glycogenolysis by this compound leads to an accumulation of intracellular glycogen and a subsequent activation of glycogen synthase, promoting glycogen synthesis.[13][17][18]
The following diagram illustrates the central role of Glycogen Phosphorylase in glycogenolysis and the inhibitory action of this compound.
Caption: Hormonal activation of glycogenolysis and its inhibition by this compound.
The allosteric regulation of Glycogen Phosphorylase involves a dynamic equilibrium between different conformational states.
Caption: Allosteric regulation of Glycogen Phosphorylase states.
Key Experimental Protocols
The characterization of this compound and its binding site has relied on several key experimental methodologies.
This assay measures the enzymatic activity of GP, typically in the direction of glycogen synthesis, by quantifying the release of inorganic phosphate (Pi) from glucose-1-phosphate.[10][13]
-
Objective: To determine the rate of reaction and the inhibitory potency (IC50) of compounds like this compound.
-
Principle: The amount of phosphate produced is directly proportional to GP activity. Phosphate is detected colorimetrically using a reagent like malachite green or BIOMOL® Green.[3][10][16]
-
Protocol Outline:
-
Reaction Mixture Preparation: A buffer (e.g., 50 mM HEPES, pH 7.2) is prepared containing co-factors and substrates: 100 mM KCl, 2.5 mM MgCl2, 0.5 mM glucose-1-phosphate, and 1 mg/mL glycogen.[10][13][16]
-
Enzyme and Inhibitor Incubation: Recombinant human liver GPa (e.g., 85 ng) is pre-incubated with various concentrations of this compound (or a vehicle control like DMSO) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3][13][14]
-
Reaction Initiation: The reaction is initiated by adding the substrate mixture to the enzyme/inhibitor solution.
-
Reaction Termination and Detection: After a specific time (e.g., 20-30 minutes), the reaction is stopped, and the colorimetric reagent is added.[3][10][16]
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.[3][10][16]
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.
-
This technique provides high-resolution, three-dimensional structural information about the enzyme and how the inhibitor binds to it.
-
Objective: To determine the precise location and interactions of this compound within the glycogen phosphorylase structure.
-
Principle: X-rays are diffracted by a crystallized protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein and bound inhibitor can be built.
-
Protocol Outline:
-
Protein Expression and Purification: A large quantity of pure, homogenous glycogen phosphorylase is produced, typically using recombinant expression systems.
-
Crystallization: The purified GP is co-crystallized with the inhibitor (this compound). This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote the formation of well-ordered crystals.[4]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to determine the three-dimensional structure of the GP-CP-91149 complex. This revealed this compound binding at a novel site at the subunit interface.[6]
-
This cell-based assay measures the functional effect of an inhibitor on glycogen breakdown in a more physiologically relevant context, such as in primary hepatocytes.[20]
-
Objective: To assess the ability of this compound to inhibit hormone-stimulated glycogenolysis in intact cells.
-
Principle: Liver cells are treated with a hormone like glucagon to stimulate glycogenolysis. The amount of glycogen remaining in the cells after treatment with an inhibitor is compared to control cells.[8]
-
Protocol Outline:
-
Cell Culture: Primary rat or human hepatocytes are isolated and cultured.[8]
-
Radiolabeling (Optional but common): To increase sensitivity, cellular glycogen stores are often pre-labeled by incubating the cells with [14C]-glucose.[8][20]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Stimulation: Glycogenolysis is stimulated by adding glucagon (e.g., 0.3 nM) to the culture medium.[10]
-
Assay Termination: After incubation (e.g., 60 minutes), the reaction is stopped, and the cells are harvested.[10]
-
Glycogen Quantification: Cells are lysed (e.g., with KOH), and the glycogen is precipitated. The amount of glycogen is then determined, either by measuring the radioactivity of the [14C]-labeled glycogen or through a chemical assay.[8][10]
-
The following diagram outlines a typical workflow for the discovery and characterization of a novel glycogen phosphorylase inhibitor.
Caption: Experimental workflow for GP inhibitor characterization.
Conclusion
This compound is a potent allosteric inhibitor that targets a novel binding site on glycogen phosphorylase, located at the dimer interface. Its mechanism of action involves the stabilization of the inactive T-state conformation and the promotion of enzyme dephosphorylation. The synergistic inhibition with glucose makes it particularly effective under hyperglycemic conditions. The detailed understanding of the this compound binding site and its inhibitory mechanism, elucidated through enzymatic, cellular, and structural studies, provides a solid foundation for the structure-based design of new and improved glycogen phosphorylase inhibitors for the treatment of type 2 diabetes and potentially other metabolic disorders or cancers where glycogen metabolism is dysregulated.[12]
References
- 1. chemonet.hu [chemonet.hu]
- 2. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
- 3. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Consistency of Structure-Based Design and X-Ray Crystallography: Design, Synthesis, Kinetic Evaluation and Crystallographic Binding Mode Determination of Biphenyl-N-acyl-β-d-Glucopyranosylamines as Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Regulation of Glycogen Phosphorylase by Order/Disorder Transition of the 250' and 280s Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound | Phosphorylase | TargetMol [targetmol.com]
- 17. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
CP-91149: A Comprehensive Analysis of its Selectivity for Glycogen Phosphorylase Isoforms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-91149 is a potent, selective, and orally active inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By targeting GP, this compound has been investigated as a potential therapeutic agent for type 2 diabetes, as it can reduce hepatic glucose output. Glycogen phosphorylase exists in three main isoforms: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. Understanding the selectivity of inhibitors like this compound for these isoforms is crucial for predicting their therapeutic efficacy and potential side effects. This technical guide provides a detailed overview of the selectivity of this compound for the liver, muscle, and brain GP isoforms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Quantitative Selectivity Data
The inhibitory potency of this compound against the different glycogen phosphorylase isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against human liver, muscle, and brain GP isoforms.
| Isoform | Enzyme Form | IC50 (µM) | Conditions | Reference |
| Human Liver GP a (HLGPa) | Phosphorylase a | 0.13 | In the presence of 7.5 mM glucose | [1][2][3][4][5] |
| Human Liver GP a (HLGPa) | Phosphorylase a | ~1.0 | In the absence of glucose (5- to 10-fold less potent) | [2][3][4] |
| Human Muscle GP a | Phosphorylase a | 0.2 | - | [1][2] |
| Human Muscle GP b | Phosphorylase b | ~0.3 | - | [1][2] |
| Brain GP | - | 0.5 | Assayed in A549 cells | [1][2] |
Note: The potency of this compound against the liver isoform is significantly enhanced in the presence of glucose, a synergistic effect that is characteristic of this class of inhibitors.[3][6]
Experimental Protocols
The determination of the inhibitory activity of this compound on glycogen phosphorylase isoforms is primarily achieved through in vitro enzyme assays. A common method involves measuring the release of phosphate from glucose-1-phosphate in the direction of glycogen synthesis.
Glycogen Phosphorylase Enzyme Assay
This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate produced.
Materials:
-
Human liver glycogen phosphorylase a (HLGPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
EGTA (2.5 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (0.5 mM)
-
Glycogen (1 mg/mL)
-
Ammonium molybdate (10 mg/mL in 1 M HCl)
-
Malachite green (0.38 mg/mL)
-
DMSO
Procedure:
-
A reaction mixture is prepared containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, and 2.5 mM MgCl2.
-
Human liver glycogen phosphorylase a (e.g., 85 ng) is added to the reaction mixture.[1][4]
-
Increasing concentrations of this compound, dissolved in DMSO, are added to the assay.[1][4]
-
The enzymatic reaction is initiated by the addition of the substrates: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen.[1][4]
-
The reaction is incubated at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 20 minutes).[1][4]
-
The reaction is stopped, and the amount of released phosphate is measured colorimetrically at 620 nm after the addition of a solution containing ammonium molybdate and malachite green.[1][4]
-
The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The regulation of glycogen metabolism is a complex process involving multiple signaling pathways. This compound exerts its effect by directly inhibiting a key enzyme in this process.
The diagram above illustrates the signaling cascade initiated by glucagon in hepatocytes, leading to the activation of glycogen phosphorylase and subsequent glycogenolysis. This compound directly inhibits the active form of glycogen phosphorylase (GPa), thereby blocking the breakdown of glycogen to glucose-1-phosphate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Phosphorylase | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CP-91149 on Glycogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of CP-91149 on glycogen metabolism pathways. This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. This document details the compound's mechanism of action, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its primary effect by directly inhibiting glycogen phosphorylase (GP), the enzyme responsible for breaking down glycogen into glucose-1-phosphate. This inhibition leads to a decrease in glycogenolysis, the process of glycogen breakdown. The compound is an allosteric inhibitor that shows increased potency in the presence of glucose.[1][2][3]
The inhibition of GP by this compound has several downstream consequences on glycogen metabolism:
-
Inhibition of Glycogenolysis: By blocking GP, this compound directly prevents the breakdown of glycogen, leading to an accumulation of glycogen within cells.[1][4] This effect has been observed in various cell types, including hepatocytes and muscle cells.[1][5][6]
-
Promotion of Glycogen Synthesis: The inhibition of glycogenolysis and the resulting increase in intracellular glucose concentration indirectly lead to the activation of glycogen synthase (GS), the key enzyme in glycogen synthesis.[1][7] this compound treatment has been shown to induce the dephosphorylation and activation of GS.[5] This dual effect of inhibiting breakdown and promoting synthesis leads to a significant net increase in glycogen stores.
-
Conversion of GP Isoforms: In muscle cells, this compound promotes the conversion of the more active, phosphorylated glycogen phosphorylase a (GPa) to the less active, dephosphorylated glycogen phosphorylase b (GPb).[5][6][8] This conversion further contributes to the overall reduction in glycogenolytic activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value | Conditions | Reference |
| Human Liver Glycogen Phosphorylase a (HLGPa) | - | 0.13 µM | In the presence of 7.5 mM glucose | [1][2] |
| Human Liver Glycogen Phosphorylase a (HLGPa) | - | ~1 µM | In the absence of glucose | [3] |
| Glucagon-stimulated Glycogenolysis | Primary Human Hepatocytes | ~2.1 µM | - | [1][2][4] |
| Human Muscle Phosphorylase a | - | 0.2 µM | - | [1] |
| Human Muscle Phosphorylase b | - | ~0.3 µM | - | [1] |
| Brain Glycogen Phosphorylase | A549 cells | 0.5 µM | - | [1][9] |
| Rabbit Muscle Glycogen Phosphorylase a | - | 0.09 ± 0.04 µM | - | [3] |
| Rabbit Muscle Glycogen Phosphorylase a | - | 0.58 ± 0.09 µM | In the absence of glucose | [3] |
| Rabbit Muscle Glycogen Phosphorylase a | - | 0.39 ± 0.05 µM | In the presence of 5 mM glucose | [3] |
| Rabbit Muscle Glycogen Phosphorylase a | - | 0.22 ± 0.04 µM | In the presence of 10 mM glucose | [3] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Effect | Duration | Reference |
| Diabetic ob/ob mice | 25-50 mg/kg (oral) | 100-120 mg/dl decrease in blood glucose | 3 hours | [1][2][4] |
| Diabetic ob/ob mice | 50 mg/kg (oral) | 23% increase in net hepatic glycogen content | 3 hours | [4] |
| Normoglycemic, nondiabetic mice | - | No significant change in blood glucose levels | - | [1][2][4] |
Table 3: Cellular Effects of this compound
| Cell Type | Concentration | Effect | Reference |
| Isolated Rat Hepatocytes | 10-100 µM | Dose-dependent inhibition of glucagon-stimulated glycogenolysis | [1][2][4] |
| Primary Human Hepatocytes | 2.5 µM | 7-fold increase in glycogen synthesis at 5 mM glucose | [1] |
| Primary Human Hepatocytes | 2.5 µM | 2-fold increase in glycogen synthesis at 20 mM glucose | [1] |
| A549 and HSF55 cells | 10-30 µM | Significant glycogen accumulation | [1] |
| A549 cells | 10 µM | Significant increase in glycogen accumulation | [8] |
| A549 cells | 30 µM | Maximal glycogen accumulation | [8] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound.
In Vitro Glycogen Phosphorylase Activity Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1][3][10]
Objective: To determine the inhibitory effect of this compound on glycogen phosphorylase activity.
Materials:
-
Purified glycogen phosphorylase (e.g., human liver or rabbit muscle GPa)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl, 2.5 mM MgCl2)
-
Substrates: Glucose-1-phosphate (G1P) and glycogen
-
Malachite green reagent for phosphate detection
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a solution of glycogen phosphorylase in the assay buffer.
-
In a 96-well plate, add the enzyme solution.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. A control with solvent only should be included.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates (G1P and glycogen) to each well.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Hepatocyte Glycogenolysis Assay
This protocol is based on studies investigating the effect of this compound on glycogenolysis in primary hepatocytes.[4]
Objective: To measure the effect of this compound on glucagon-stimulated glycogenolysis in hepatocytes.
Materials:
-
Isolated primary hepatocytes (e.g., from rat or human)
-
Hepatocyte culture medium
-
[14C]-glucose for radiolabeling glycogen stores
-
This compound
-
Glucagon or other glycogenolytic agent (e.g., forskolin)
-
Scintillation fluid and counter
Procedure:
-
Culture primary hepatocytes and pre-label their glycogen stores by incubating with [14C]-glucose.
-
Wash the cells to remove unincorporated [14C]-glucose.
-
Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Stimulate glycogenolysis by adding a glycogenolytic agent like glucagon.
-
After the stimulation period, lyse the cells and isolate the glycogen.
-
Quantify the amount of [14C]-labeled glycogen remaining in the cells using liquid scintillation counting.
-
Determine the extent of inhibition of glycogenolysis by comparing the amount of glycogen in this compound-treated cells to control cells.
Conclusion
This compound is a well-characterized inhibitor of glycogen phosphorylase with potent effects on glycogen metabolism. Its ability to inhibit glycogenolysis and promote glycogen synthesis makes it a valuable tool for studying the regulation of glycogen metabolism and a potential therapeutic agent for conditions such as type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
CP-91149: A Potent Regulator of Blood Glucose via Glycogen Phosphorylase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-91149 is a selective, potent inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By preventing the breakdown of glycogen to glucose-1-phosphate, this compound effectively reduces hepatic glucose output, a key contributor to hyperglycemia in type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in regulating blood glucose levels. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Hepatic glucose production (HGP) is a major contributor to the fasting and postprandial hyperglycemia observed in individuals with type 2 diabetes. HGP is primarily driven by two processes: gluconeogenesis and glycogenolysis. Glycogenolysis, the breakdown of stored glycogen, is catalyzed by the enzyme glycogen phosphorylase (GP). Inhibition of GP, therefore, presents a promising therapeutic strategy for managing hyperglycemia. This compound has emerged as a significant small molecule inhibitor of GP, demonstrating efficacy in preclinical models of diabetes. This document details the scientific foundation of this compound's action and its potential as a glucose-lowering agent.
Mechanism of Action of this compound
This compound exerts its glucose-lowering effects by directly inhibiting glycogen phosphorylase. It is a selective inhibitor of both the muscle and liver isoforms of GP.[1] The primary mechanism involves the allosteric inhibition of glycogen phosphorylase a (GPa), the active, phosphorylated form of the enzyme.[2] This inhibition leads to a decrease in the rate of glycogenolysis, thereby reducing the release of glucose from the liver.
Interestingly, the inhibitory potency of this compound is significantly enhanced in the presence of glucose.[1][2] This synergistic effect suggests that this compound is more effective under hyperglycemic conditions, a desirable characteristic for an anti-diabetic agent. The binding of this compound to an inhibitor site on the GP enzyme stabilizes it in an inactive conformation.[3]
Furthermore, the inhibition of GPa by this compound promotes the conversion of the active 'a' form to the inactive, dephosphorylated 'b' form.[4][5] This shift in the enzyme's phosphorylation state further suppresses glycogenolysis. In addition to its direct inhibitory effects, this compound has been shown to indirectly promote glycogen synthesis.[5][6] By inhibiting GPa, this compound leads to an increase in the intracellular concentration of glucose-6-phosphate, which in turn allosterically activates glycogen synthase, the key enzyme in glycogen synthesis.[7]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound regulates glycogen metabolism and ultimately reduces hepatic glucose output.
Caption: Signaling pathway of this compound in hepatocytes.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
In Vitro Inhibitory Activity
| Enzyme/Cell Type | Parameter | Value | Conditions | Reference |
| Human Liver Glycogen Phosphorylase a (HLGPa) | IC50 | 0.13 µM | In the presence of 7.5 mM glucose | [2] |
| Human Liver Glycogen Phosphorylase a (HLGPa) | IC50 | 5- to 10-fold higher | In the absence of glucose | [1][2] |
| Muscle Glycogen Phosphorylase a (MGPa) | IC50 | 0.2 µM | In the presence of glucose | [1][6] |
| Muscle Glycogen Phosphorylase b (MGPb) | IC50 | 0.3 µM | In the presence of glucose | [1][6] |
| Brain Glycogen Phosphorylase | IC50 | 0.5 µM | [1][6] | |
| Primary Human Hepatocytes | IC50 | 2.1 µM | Inhibition of glucagon-stimulated glycogenolysis | [2][8] |
| Isolated Rat Hepatocytes | - | P < 0.05 | Inhibition of glucagon-stimulated glycogenolysis at 10-100 µM | [2][8] |
| A549 Cells | - | Significant glycogen accumulation | 10 µM and 30 µM | [4] |
In Vivo Efficacy in Diabetic Animal Models
| Animal Model | Dose | Route of Administration | Effect on Blood Glucose | Time Point | Reference |
| Diabetic ob/ob mice | 25 mg/kg | Oral | Statistically significant decrease (P < 0.01) | 3 hours | [8] |
| Diabetic ob/ob mice | 50 mg/kg | Oral | 120 mg/dl decrease; reached normoglycemia | 3 hours | [8] |
| Diabetic ob/ob mice | 50 mg/kg | Oral | Reduced plasma glucose from ~235 mg/dL to ~134 mg/dL | 3 hours | [3] |
| Normoglycemic, non-diabetic mice | Up to 100 mg/kg | Oral | No significant glucose lowering | 3 hours | [2][8] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Glycogen Phosphorylase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against glycogen phosphorylase.
Materials:
-
Recombinant human liver glycogen phosphorylase a (HLGPa)
-
This compound
-
HEPES buffer (pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose-1-phosphate
-
Glycogen
-
Ammonium molybdate
-
Malachite green
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl2.
-
Add HLGPa to the wells of a 96-well plate.
-
Add varying concentrations of this compound (or a vehicle control) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a substrate solution containing glucose-1-phosphate and glycogen. The reaction is typically run in the presence and absence of a fixed concentration of glucose (e.g., 7.5 mM).
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[9]
In Vivo Glucose Lowering in Diabetic ob/ob Mice
Objective: To evaluate the in vivo efficacy of this compound in a diabetic animal model.
Materials:
-
Male C57BL/6J-Lepob (ob/ob) mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimate the ob/ob mice to the housing conditions and handle them regularly to minimize stress.
-
Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment.
-
Record the baseline blood glucose levels from the tail vein using a glucometer.
-
Administer a single oral dose of this compound (e.g., 10, 25, or 50 mg/kg) or vehicle to the mice via oral gavage.
-
Monitor blood glucose levels at specific time points after dosing (e.g., 1, 2, 3, and 6 hours).
-
Compare the blood glucose levels of the this compound-treated group to the vehicle-treated control group to determine the glucose-lowering effect.[2][8]
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel glycogen phosphorylase inhibitor like this compound.
Caption: General experimental workflow for GP inhibitor evaluation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of glycogen phosphorylase that effectively lowers blood glucose levels in preclinical models of type 2 diabetes. Its mechanism of action, centered on the inhibition of hepatic glycogenolysis, is synergistic with glucose, making it a particularly interesting candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of glycogen phosphorylase inhibitors for the treatment of metabolic diseases. Further investigation into the long-term efficacy, safety, and potential for combination therapy is warranted.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Therapies and Emerging Drugs in the Pipeline for Type 2 Diabetes [ahdbonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
CP-91149: A Technical Guide for the Study of Glycogenolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CP-91149, a selective inhibitor of glycogen phosphorylase (GP), and its application as a tool to investigate glycogenolysis. This compound has emerged as a critical compound for elucidating the role of glycogen metabolism in various physiological and pathological states. This document details its mechanism of action, provides a compilation of its quantitative effects, and outlines key experimental protocols for its use in laboratory settings. The included signaling pathway and experimental workflow diagrams offer a visual representation of the scientific principles and practical applications discussed.
Introduction
Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate and subsequently glucose, is a fundamental process for maintaining energy homeostasis. The rate-limiting enzyme in this pathway is glycogen phosphorylase (GP). Dysregulation of glycogenolysis is implicated in numerous diseases, including type 2 diabetes, metabolic disorders, and cancer.[1] Pharmacological inhibition of GP offers a powerful approach to study the intricacies of glycogen metabolism and to explore potential therapeutic interventions.
This compound is a potent and selective, allosteric inhibitor of glycogen phosphorylase.[2] Its ability to specifically target GP makes it an invaluable tool for researchers seeking to dissect the contributions of glycogenolysis to cellular and systemic physiology. This guide serves as a comprehensive resource for utilizing this compound in preclinical research.
Mechanism of Action
This compound exerts its inhibitory effect on glycogen phosphorylase through an allosteric mechanism.[1] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[3] Notably, the inhibitory potency of this compound is significantly enhanced in the presence of glucose, making it a synergistic inhibitor.[4] This glucose-dependent inhibition is a key feature, as it suggests that this compound may be more effective in hyperglycemic conditions and less likely to cause hypoglycemia in normoglycemic states.[4]
The primary molecular consequence of GP inhibition by this compound is the reduction of glycogen breakdown. This leads to an accumulation of intracellular glycogen.[5][6] Furthermore, the inhibition of GP by this compound can lead to the dephosphorylation and subsequent activation of glycogen synthase (GS), the key enzyme in glycogen synthesis.[7][8] This reciprocal regulation further promotes the net accumulation of glycogen within the cell.
Signaling Pathway of Glycogenolysis Inhibition by this compound
References
- 1. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
- 5. A Modified Enzymatic Method for Measurement of Glycogen Content in Glycogen Storage Disease Type IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mmpc.org [mmpc.org]
- 8. Glycogen-Glo Assay | Glycogen Assay Kit [worldwide.promega.com]
CP-91149: An In-Depth Technical Guide to Potential Off-Target and Downstream Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: CP-91149 is a potent and selective small-molecule inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. Initially developed for the treatment of Type II diabetes by targeting hepatic glycogenolysis to lower blood glucose, its mechanism of action has prompted investigation into other therapeutic areas, including oncology. While highly selective for its primary target, the profound metabolic shifts induced by GP inhibition can lead to a cascade of significant downstream cellular effects. Understanding these effects is critical for accurately interpreting experimental results and anticipating potential therapeutic applications and liabilities. This guide provides a comprehensive overview of the known on-target and consequential off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Target Selectivity and On-Target Effects
This compound primarily functions by inhibiting glycogen phosphorylase. It shows high potency against the different isoforms of GP, including the liver (PYGL), muscle (PYGM), and brain (PYGB) types. The inhibition is reported to be more potent in the presence of glucose. The primary on-target effect is the blockage of glycogen breakdown into glucose-1-phosphate, leading to an accumulation of intracellular glycogen. In hepatocytes, this action effectively suppresses glucagon-stimulated glycogenolysis.
Table 1: Quantitative Inhibition of Glycogen Phosphorylase Isoforms by this compound
| Target Isoform | Species/Context | IC50 Value (µM) | Notes |
| Human Liver GP a (HLGPa) | Biochemical Assay (with 7.5 mM glucose) | 0.13 | Potency is 5- to 10-fold lower without glucose. |
| Human Liver GP a (HLGPa) | Biochemical Assay | 0.11 | Measured in the presence of 7.5 mM glucose. |
| Human Muscle GP a | Biochemical Assay | 0.2 | --- |
| Human Muscle GP b | Biochemical Assay | ~0.3 | --- |
| Brain GP | In A549 cells | 0.5 | A549 cells exclusively express the brain isozyme. |
| Glucagon-stimulated Glycogenolysis | Primary Human Hepatocytes | ~2.1 | A measure of functional inhibition in a cellular context. |
Downstream and Potential Off-Target Cellular Effects
While specific kinome-wide screening data for this compound is not widely published, numerous studies have characterized significant cellular consequences of its potent on-target activity. These downstream effects, which can be considered functional off-target consequences, vary by cell type and metabolic state.
Metabolic Reprogramming
Inhibition of glycogenolysis by this compound forces cancer cells to adapt their metabolic strategies. This includes:
-
Glycolytic Flux: An increase in glucose uptake from the media, leading to an enhanced extracellular acidification rate (ECAR) and lactate production.
-
Pentose Phosphate Pathway (PPP) Inhibition: The block in glycogenolysis reduces the availability of glucose-6-phosphate for the PPP, leading to a decrease in NADPH and reduced glutathione (GSH) levels.
-
Oxidative Stress: The depletion of NADPH and GSH results in an accumulation of reactive oxygen species (ROS).
-
Mitochondrial Respiration: A decrease in the basal oxygen consumption rate (OCR) and overall ATP levels has been observed in anaplastic thyroid cancer cells.
Cell Cycle Arrest and Growth Inhibition
In normal and some cancer cell lines, this compound induces growth retardation.
-
G1-Phase Arrest: Treatment of normal human skin fibroblasts (HSF55) with this compound leads to an increase in the G1-phase cell population and a reduction in the S-phase population.
-
Upregulation of CDK Inhibitors: This cell cycle arrest is associated with increased expression of the cyclin-dependent kinase inhibitors p21 and p27.
-
Correlation with GP Expression: The growth-inhibitory effects correlate with high expression levels of the brain GP isozyme.
Induction of Apoptosis
In certain cancer cells, particularly those dependent on glycogenolysis for survival and redox balance, this compound can trigger programmed cell death.
-
Mechanism: In anaplastic thyroid cancer (ATC) cells, the induction of ROS due to metabolic disruption leads to intrinsic apoptosis.
-
Apoptotic Markers: This is evidenced by the cleavage of PARP and caspases 7 and 9. This effect was observed in ATC cells but not in normal-like thyroid cells, suggesting a therapeutic window.
Table 2: Summary of Cellular Effects of this compound
| Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect(s) |
| A549 (NSCLC), HSF55 (Fibroblasts) | 10-30 µM | 72 hours | Significant glycogen accumulation. |
| HSF55 (Fibroblasts) | 10-30 µM | 72 hours | G1-phase cell cycle arrest; increased p21 and p27 expression. |
Methodological & Application
Application Notes: CP-91149 In Vitro Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), a critical enzyme in the regulation of glycogenolysis.[1] Glycogen phosphorylase exists in two primary forms: the more active, phosphorylated glycogen phosphorylase a (GPa), and the less active, dephosphorylated glycogen phosphorylase b (GPb).[2] By catalyzing the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate, GP plays a crucial role in maintaining glucose homeostasis.[2][3] Inhibition of hepatic GP is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production.[3][4] this compound has been shown to effectively inhibit GP, leading to lower blood glucose levels in preclinical diabetic models.[4] These application notes provide a detailed protocol for an in vitro enzyme assay to measure the inhibitory activity of this compound against glycogen phosphorylase.
Principle of the Assay: The in vitro activity of glycogen phosphorylase is most commonly measured in the direction of glycogen synthesis.[3][5] In this reaction, glycogen phosphorylase catalyzes the transfer of a glucosyl unit from glucose-1-phosphate (G1P) to a glycogen primer, releasing inorganic phosphate (Pi). The amount of Pi generated is directly proportional to the enzyme's activity. The released phosphate is then quantified colorimetrically. A common method involves the addition of an acidic solution of ammonium molybdate and malachite green, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically at approximately 620 nm.[6]
Quantitative Data Summary
The inhibitory potency of this compound against various forms of glycogen phosphorylase is summarized below. The IC50 values demonstrate that the inhibitor's potency can be influenced by the enzyme isoform and the concentration of glucose.
| Target Enzyme | Condition / Cell Line | IC50 Value (µM) |
| Human Liver Glycogen Phosphorylase a (HLGPa) | 7.5 mM Glucose | 0.13[6] |
| Human Muscle Phosphorylase a | - | 0.2[6] |
| Human Muscle Phosphorylase b | - | ~0.3[6] |
| Brain Glycogen Phosphorylase | A549 cells | 0.5[6] |
| Glycogenolysis Inhibition | Primary Human Hepatocytes | ~2.1[4][6] |
| Rabbit Muscle Glycogen Phosphorylase a | No Glucose | 0.58 ± 0.09[5] |
| Rabbit Muscle Glycogen Phosphorylase a | 5 mM Glucose | 0.39 ± 0.05[5] |
| Rabbit Muscle Glycogen Phosphorylase a | 10 mM Glucose | 0.22 ± 0.04[5] |
Experimental Protocols
In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay
This protocol details the measurement of this compound's inhibitory effect on GPa activity by quantifying the release of inorganic phosphate.
Materials and Reagents:
-
Human Liver Glycogen Phosphorylase a (HLGPa)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
-
D-Glucose-1-phosphate (G1P)
-
Glycogen (from rabbit liver)
-
Hydrochloric Acid (HCl)
-
Ammonium Molybdate
-
Malachite Green
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader
Solution Preparation:
-
Assay Buffer (50 mM HEPES, pH 7.2):
-
50 mM HEPES
-
100 mM KCl
-
2.5 mM MgCl₂
-
2.5 mM EGTA
-
Adjust pH to 7.2 and store at 4°C.
-
-
Enzyme Solution:
-
Substrate Solution:
-
This compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare serial dilutions in DMSO to create working stocks for the desired final assay concentrations.
-
-
Colorimetric Reagent (Malachite Green/Molybdate):
-
Prepare a solution of 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green.[6] Store protected from light.
-
Assay Procedure:
-
Compound Addition: To each well of a 96-well plate, add 5 µL of the diluted this compound solution (or DMSO for vehicle control).[6]
-
Enzyme Addition: Add 45 µL of the Enzyme Solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the Substrate Solution to each well, bringing the total volume to 100 µL.
-
Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C.[6][9]
-
Reaction Termination and Color Development: Stop the reaction by adding 150 µL of the Colorimetric Reagent to each well.[6]
-
Final Incubation: Incubate for an additional 20 minutes at room temperature to allow for full color development.[6]
-
Measurement: Read the absorbance of each well at 620 nm using a microplate reader.[6][9]
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Glycogenolysis Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the glycogenolysis pathway.
Experimental Workflow for this compound Enzyme Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
CP-91149 Application Notes and Protocols for Cell Culture
A Comprehensive Guide for Researchers
Introduction
CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the enzyme responsible for glycogenolysis.[1][2] By inhibiting GP, this compound prevents the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of intracellular glycogen.[3][4] This mechanism of action makes it a valuable tool for studying glycogen metabolism and its role in various cellular processes, including cell growth, and for investigating its therapeutic potential in diseases such as type 2 diabetes and cancer.[2][3][5] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound is an allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme.[6] Its inhibitory activity is significantly enhanced in the presence of glucose, making it particularly effective under hyperglycemic conditions.[1][7] Inhibition of GP leads to a decrease in glycogenolysis and a subsequent increase in glycogen synthesis.[1][8] In some cancer cell lines, this disruption of glycogen metabolism has been shown to induce cell cycle arrest and apoptosis.[3][4]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations and IC50 values of this compound in various cell lines and enzyme assays.
| Target Enzyme/Cell Line | Parameter | Concentration | Notes | Reference |
| Human Liver Glycogen Phosphorylase a (HLGPa) | IC50 | 0.13 µM | In the presence of 7.5 mM glucose. Potency is 5- to 10-fold lower without glucose. | [1][6][9] |
| Human Muscle Phosphorylase a | IC50 | 0.2 µM | [1] | |
| Human Muscle Phosphorylase b | IC50 | ~0.3 µM | [1] | |
| Brain Glycogen Phosphorylase (in A549 cells) | IC50 | 0.5 µM | [1][3] | |
| Primary Human Hepatocytes | IC50 | ~2.1 µM | Inhibition of glucagon-stimulated glycogenolysis. | [1][6][8][9] |
| Isolated Rat Hepatocytes | Effective Conc. | 10 - 100 µM | Dose-dependent inhibition of glucagon-stimulated glycogenolysis. | [1][9] |
| Rat Hepatocytes | Effective Conc. | 2.5 µM | Increased glycogen synthesis. | [1][8] |
| A549 (Non-small cell lung carcinoma) | Effective Conc. | 10 - 30 µM | Caused significant glycogen accumulation. | [1][2] |
| HSF55 (Human skin fibroblasts) | Effective Conc. | 10 - 30 µM | Caused significant glycogen accumulation and G1-phase cell cycle arrest. | [1] |
| 8505C (Anaplastic thyroid cancer) | Effective Conc. | 50 µM | Reduced cell viability and induced apoptosis. | [4] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general procedure for treating adherent cell lines with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells in culture flasks or plates
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
The day before treatment, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo)
-
Glycogen content measurement
-
Western blotting for signaling pathway analysis
-
Cell cycle analysis by flow cytometry
-
Apoptosis assays (e.g., Annexin V staining, caspase activity)
-
-
Protocol 2: Inhibition of Glucagon-Stimulated Glycogenolysis in Hepatocytes
This protocol is adapted from studies on primary hepatocytes.[6][9]
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
This compound
-
DMSO
-
Culture medium
-
Glucagon
-
Reagents for glycogen content measurement (e.g., glycogen assay kit)
Procedure:
-
Cell Culture and Plating: Culture and plate hepatocytes according to standard protocols.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.3 µM to 100 µM).
-
Treat the cells with the this compound solutions or a vehicle control for a predetermined period (e.g., 30 minutes).
-
-
Stimulation of Glycogenolysis:
-
Following pre-treatment, add glucagon to the culture medium to a final concentration known to stimulate glycogenolysis (e.g., 100 nM).
-
Incubate for a specific time to allow for glycogen breakdown (e.g., 1-2 hours).
-
-
Measurement of Glycogen Content:
-
After incubation, lyse the cells and measure the intracellular glycogen content using a commercially available kit or a standard biochemical assay.
-
Compare the glycogen levels in this compound-treated cells to the glucagon-only and vehicle controls to determine the inhibitory effect of this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on glycogen metabolism.
Experimental Workflow for this compound Cell Treatment
Caption: General workflow for in vitro cell treatment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-91149 for Glycogenolysis Studies in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1][2] By targeting the liver isozyme of GP (PYGL), this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output.[1][3] This makes it an invaluable tool for in vitro studies investigating hepatic glycogen metabolism and its role in glucose homeostasis. These application notes provide detailed protocols for the use of this compound in primary hepatocytes to study its inhibitory effects on glycogenolysis.
Mechanism of Action
This compound acts as an allosteric inhibitor of glycogen phosphorylase a (GPa), the active, phosphorylated form of the enzyme.[1][4] Its inhibitory activity is significantly enhanced in the presence of glucose.[3] By binding to GPa, this compound stabilizes the enzyme in an inactive conformation, preventing the catalytic cleavage of glycogen. This leads to a decrease in glycogenolysis and an increase in glycogen synthesis, as the substrate for glycogen synthase becomes more available.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting glycogen phosphorylase and glycogenolysis.
Table 1: In Vitro Inhibition of Glycogen Phosphorylase by this compound
| Enzyme Source | Parameter | Value | Conditions | Reference |
| Human Liver Glycogen Phosphorylase a (HLGPa) | IC₅₀ | 0.13 µM | In the presence of 7.5 mM glucose | [3][5][6] |
| Human Liver Glycogen Phosphorylase a (HLGPa) | Potency vs. Caffeine | ~200-fold higher | - | [1] |
| Human Muscle Phosphorylase a | IC₅₀ | 0.2 µM | - | [1] |
| Human Muscle Phosphorylase b | IC₅₀ | ~0.3 µM | - | [1] |
| Brain Glycogen Phosphorylase (in A549 cells) | IC₅₀ | 0.5 µM | - | [1][7] |
Table 2: Inhibition of Glycogenolysis in Primary Hepatocytes by this compound
| Cell Type | Stimulus | Parameter | Value | Reference |
| Primary Human Hepatocytes | Glucagon (GGN) | IC₅₀ | ~2.1 µM | [1][3][8] |
| Isolated Rat Hepatocytes | Glucagon (GGN) | Inhibition | Dose-dependent (10-100 µM) | [1][3] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of Glycogenolysis Inhibition by this compound
Caption: this compound inhibits the active 'a' form of glycogen phosphorylase.
Diagram 2: Experimental Workflow for Studying this compound in Primary Hepatocytes
Caption: Workflow for assessing this compound's effect on glycogenolysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatocytes
This protocol provides a general method for isolating primary hepatocytes from a mouse liver.
Materials:
-
Anesthesia (e.g., isoflurane)
-
70% ethanol
-
Liver Perfusion Medium
-
Liver Digestion Medium (containing collagenase)
-
Hepatocyte Wash Medium
-
Percoll
-
Hepatocyte Plating Medium (e.g., William's Medium E with supplements)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Sterilize the abdominal area with 70% ethanol.
-
Cannulate the portal vein and perfuse the liver with Liver Perfusion Medium to clear the blood.
-
Switch the perfusion to Liver Digestion Medium containing collagenase and perfuse until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile dish containing Hepatocyte Wash Medium.
-
Gently dissociate the liver tissue to release the hepatocytes.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) to pellet the hepatocytes.
-
Resuspend the pellet in Hepatocyte Wash Medium and perform a Percoll gradient centrifugation to purify viable hepatocytes.[9]
-
Seed the purified hepatocytes onto collagen-coated culture plates in Hepatocyte Plating Medium.
-
Allow the cells to attach and stabilize for at least 4 hours before proceeding with experiments.
Protocol 2: Measurement of Glycogenolysis Inhibition by this compound
This protocol details the steps to measure the inhibitory effect of this compound on stimulated glycogenolysis in primary hepatocytes.
Materials:
-
Primary hepatocytes cultured on collagen-coated plates
-
[¹⁴C-U]glucose
-
Insulin
-
Glucose-free incubation medium
-
This compound stock solution (dissolved in DMSO)
-
Glucagon or Forskolin stock solution
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Glycogen Labeling:
-
Incubate the cultured primary hepatocytes with medium containing [¹⁴C-U]glucose and 1 µM insulin to facilitate glycogen synthesis. The exact concentration of glucose and incubation time should be optimized for the specific cell type and experimental conditions. A typical incubation is for 2-4 hours.
-
-
Wash:
-
After the labeling period, wash the cells three times with glucose-free incubation medium to remove unincorporated [¹⁴C-U]glucose.
-
-
Pre-incubation with this compound:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) in fresh incubation medium for 30-60 minutes.
-
-
Stimulation of Glycogenolysis:
-
Measurement of Remaining Glycogen:
-
Terminate the experiment by aspirating the medium and washing the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Precipitate the glycogen from the cell lysate using ethanol.
-
Collect the glycogen pellet by centrifugation, wash it with 70% ethanol, and then dissolve it in water.
-
Add scintillation fluid to the dissolved glycogen and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of remaining [¹⁴C]-glycogen is inversely proportional to the rate of glycogenolysis.
-
Calculate the percentage of inhibition of glycogenolysis for each concentration of this compound compared to the stimulated control (no this compound).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Troubleshooting
-
Low Hepatocyte Viability: Ensure optimal perfusion and digestion times during isolation. Handle cells gently to minimize mechanical stress.
-
High Background in Radioactivity Assay: Thoroughly wash the cells after the labeling step to remove all unincorporated [¹⁴C-U]glucose.
-
Variability Between Experiments: Use hepatocytes from the same isolation for a single experiment to minimize inter-batch variability. Ensure consistent cell seeding density.
Conclusion
This compound is a powerful research tool for investigating the role of hepatic glycogenolysis in various physiological and pathophysiological states. The protocols outlined in these application notes provide a framework for utilizing this compound to study glycogen metabolism in primary hepatocytes. By carefully controlling experimental conditions and following these detailed procedures, researchers can obtain reliable and reproducible data on the inhibition of glycogenolysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for CP-91149 in Animal Models
These application notes provide detailed information and protocols for the use of CP-91149, a potent and selective inhibitor of glycogen phosphorylase (GP), in preclinical animal models. The primary application of this compound in this context is for the investigation of its anti-diabetic properties, specifically its ability to lower blood glucose levels by inhibiting hepatic glycogenolysis.
Overview
This compound, with the chemical name [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is an inhibitor of human liver glycogen phosphorylase a (HLGPa)[1][2]. It has been demonstrated to effectively lower blood glucose in diabetic animal models without causing hypoglycemia[1][2][3]. This document outlines the appropriate animal models, dosage, and oral administration routes for this compound, along with detailed experimental protocols and a summary of its mechanism of action.
Animal Models
The most commonly cited animal model for evaluating the in vivo efficacy of this compound is the obese and diabetic ob/ob mouse [1][2][3]. This model is characterized by a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, mirroring key aspects of type 2 diabetes in humans[4][5]. Another model mentioned is the non-fasted Goto-Kakizaki (GK) rat , which is a non-obese model of type 2 diabetes[6].
Dosage and Administration
This compound is administered orally. The following tables summarize the dosages and their effects as reported in the literature.
Table 1: this compound Oral Dosage in ob/ob Mice
| Dose (mg/kg) | Animal Model | Key Findings | Reference |
| 10 | Diabetic ob/ob mice | Dose-dependent decrease in plasma glucose. | [1] |
| 25 | Diabetic ob/ob mice | Significant glucose lowering (P < 0.01) 3 hours post-dose.[1][3] Lowers plasma glucose without producing hypoglycemia.[7] | [1][3][7] |
| 50 | Diabetic ob/ob mice | Rapid (3 hours) and significant (P < 0.001) glucose lowering by 100-120 mg/dl.[1][2][3] Reduced plasma glucose to near-normal levels.[3] | [1][2][3] |
| 100 | Normoglycemic, non-diabetic mice | No significant glucose lowering effect. | [1][3] |
Table 2: this compound Administration in Other Animal Models
| Dose (mg/kg) | Animal Model | Administration Route | Key Findings | Reference |
| 50 | Anaplastic Thyroid Cancer Xenograft Mice | Intraperitoneal injection | Significantly inhibits tumor growth and induces apoptosis. | [8] |
| Not Specified | Conscious Dogs | Infusion | Suppressed net hepatic glucose output. | [9] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on commonly used vehicles for oral gavage in rodent studies.
Materials:
-
This compound powder
-
Vehicle: 0.5% methylcellulose and 0.2% Tween 80 in sterile water[6]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Analytical balance
-
Appropriate sized gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity.
-
The mixed solution should be used immediately for optimal results.[6]
Oral Gavage Administration Protocol in Mice
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the appropriate volume of the this compound suspension based on the animal's body weight and the desired dosage.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of glycogen phosphorylase (GP), the enzyme responsible for the rate-limiting step in glycogenolysis (the breakdown of glycogen to glucose-1-phosphate).[6][10] By inhibiting GP, this compound reduces the release of glucose from hepatic glycogen stores, thereby lowering blood glucose levels.[1][2] This action is particularly effective in diabetic states where hepatic glucose production is elevated.
The diagram below illustrates the signaling pathway affected by this compound.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Impact of a Glycogen Phosphorylase Inhibitor and Metformin on Basal and Glucagon-Stimulated Hepatic Glucose Flux in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CP-91149 Stock Solutions
Abstract
CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] It is a valuable tool for studying glucose metabolism and has potential applications in the research of type 2 diabetes and certain cancers.[3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Formal Name | 5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | [5] |
| CAS Number | 186392-40-5 | [5] |
| Molecular Formula | C₂₁H₂₂ClN₃O₃ | [5] |
| Molecular Weight | 399.87 g/mol (or 399.9 g/mol ) | [5][6] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
Solubility Data
The solubility of this compound varies significantly across different solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, specific co-solvent formulations are required.
| Solvent | Solubility | Notes |
| DMSO | ≥ 80 mg/mL (approx. 200 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] Sonication or gentle heating may be required to fully dissolve the compound.[3][7] |
| DMF | 25 mg/mL | |
| Ethanol | Insoluble | [6][7] |
| Water | Insoluble | [6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | Limited aqueous solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.25 mM) | A common formulation for in vivo experiments.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.25 mM) | An alternative formulation for in vivo administration.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 399.87 g/mol x 1000 mg/g = 3.9987 mg
-
-
Weigh Compound: Carefully weigh out approximately 4.0 mg of this compound powder and place it into a sterile microcentrifuge tube or vial. Record the exact weight.
-
Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)
-
Example: For 4.0 mg, Volume (mL) = [4.0 mg / 399.87 g/mol ] / 10 mmol/L = 1.00 mL
-
-
Dissolve Compound: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mix Thoroughly: Cap the tube securely and vortex the solution until the compound is fully dissolved. If particulates remain, sonicate the solution for 5-10 minutes.[3][7] Gentle warming can also aid dissolution.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a Working Solution for Cellular Assays
Stock solutions are typically diluted in cell culture medium to prepare working solutions for treating cells.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
(C1)(V1) = (C2)(V2)
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
-
Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix and Use: Mix gently by pipetting or inverting. Add the working solution to your cell cultures immediately. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 3-4 years[5][7][8] |
| In Solvent (DMSO) | -80°C | Up to 6 months[3][9] |
| In Solvent (DMSO) | -20°C | Up to 1 month[2][3][9] |
Important Handling Notes:
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to preserve its integrity.[3]
-
Hygroscopic Nature: Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can significantly decrease the solubility of this compound.[3][6]
-
Use Immediately: Prepared solutions for in vivo use, such as those containing PEG300 or corn oil, should be used immediately for optimal results.[6]
Mechanism of Action: Inhibition of Glycogenolysis
This compound acts as an allosteric inhibitor of glycogen phosphorylase (GP), the enzyme that catalyzes the rate-limiting step of glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][10] In the liver, this process is stimulated by hormones like glucagon.[11] By inhibiting GP, this compound prevents the release of glucose from hepatic glycogen stores, thereby lowering blood glucose levels.[12][13] This makes it a key compound for studying metabolic pathways and diseases like diabetes.[14]
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. This compound |Glycogen phosphorylase inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Phosphorylase | TargetMol [targetmol.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
CP-91149 solubility in DMSO and other solvents
Application Notes and Protocols for CP-91149
Topic: this compound Solubility in DMSO and Other Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), an enzyme crucial for the breakdown of glycogen.[1][2][3] It demonstrates inhibitory activity against the liver, muscle, and brain isoforms of GP, making it a valuable tool for research in type 2 diabetes and cancer.[4][5][6] Specifically, it inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 value of 0.13 μM in the presence of glucose.[1][3][6] The efficacy of this compound is noted to be 5- to 10-fold less potent in the absence of glucose.[1][3][6] This document provides detailed information on the solubility of this compound in various solvents, protocols for its use in experimental settings, and diagrams illustrating its mechanism of action and experimental workflows.
Solubility Data
The solubility of this compound in dimethyl sulfoxide (DMSO) and other solvent systems is critical for the preparation of stock solutions and formulations for both in vitro and in vivo studies. It is important to note that the use of fresh DMSO is recommended as moisture can reduce the solubility of the compound.[1] For challenging dissolutions, heating and/or sonication can be employed to aid the process.[2]
Table 1: Solubility of this compound in Single and Co-solvent Systems
| Solvent System | Concentration | Notes |
| DMSO | 100 mg/mL (250.08 mM) | Ultrasonic treatment may be required.[7] |
| DMSO | 80 mg/mL (200.06 mM) | Use fresh DMSO as absorbed moisture can decrease solubility.[1] |
| DMSO | 25 mg/mL | --- |
| DMF | 25 mg/mL | --- |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | --- |
Table 2: Formulations for In Vivo Administration
| Solvent System Composition | Concentration | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.25 mM) | Clear solution[2][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.25 mM) | Clear solution[2][7] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 4 mg/mL (from an 80 mg/mL DMSO stock) | Clear solution[1] |
| 5% DMSO, 95% Corn Oil | 0.65 mg/mL (from a 13 mg/mL DMSO stock) | Clear solution[1] |
| 0.5% Methylcellulose + 0.2% Tween 80 in water | 5 mg/mL | Homogeneous suspension[1] |
| Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | Homogeneous suspension[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (Molecular Weight: 399.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 4.0 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM (based on a molecular weight of 399.88).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on human liver glycogen phosphorylase a (HLGPa).
Materials:
-
Human liver glycogen phosphorylase a (HLGPa)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl₂
-
Substrate Solution: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen in Assay Buffer
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to each well.
-
Add 85 µL of HLGPa (e.g., 85 ng) in Assay Buffer to each well and incubate for 15 minutes at room temperature.[1]
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to each well.
-
Incubate the plate at 22°C for 20 minutes.
-
Stop the reaction and measure the released inorganic phosphate using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).[1]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Cell-Based Glycogenolysis Assay in Primary Hepatocytes
Objective: To assess the functional inhibition of glucagon-stimulated glycogenolysis by this compound in primary human hepatocytes.[3]
Materials:
-
Primary human hepatocytes
-
Culture medium
-
[¹⁴C]-glucose
-
Glucagon
-
This compound
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Culture primary human hepatocytes according to standard protocols.
-
Pre-label the cellular glycogen stores by incubating the cells with [¹⁴C]-glucose in the culture medium.
-
Wash the cells to remove unincorporated [¹⁴C]-glucose.
-
Treat the cells with varying concentrations of this compound or vehicle for a specified period.
-
Stimulate glycogenolysis by adding glucagon to the culture medium.
-
After the stimulation period, lyse the cells.
-
Quantify the amount of [¹⁴C]-labeled glycogen remaining in the cell lysates using a scintillation counter.
-
Calculate the inhibition of glucagon-stimulated glycogenolysis for each this compound concentration to determine the IC50 value. An IC50 of approximately 2.1 μM has been reported for primary human hepatocytes.[1][3][6]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits glycogenolysis.
Caption: this compound inhibits the active form of glycogen phosphorylase (GPa), blocking glycogenolysis.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical workflow for evaluating the glucose-lowering effects of this compound in a diabetic animal model.
Caption: Workflow for assessing the in vivo glucose-lowering effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CP-91149: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of CP-91149, a potent inhibitor of glycogen phosphorylase (GP). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Introduction to this compound
This compound is a selective inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis.[1][2] It has been investigated for its potential in the treatment of Type II diabetes due to its ability to lower blood glucose by inhibiting hepatic glycogen breakdown.[3][4] this compound inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 of 0.13 μM in the presence of glucose.[4][5] The compound is also known to inhibit muscle and brain isoforms of glycogen phosphorylase.[5][6] Its mechanism involves the allosteric inhibition of GP, which promotes the conversion of the active, phosphorylated 'a' form to the inactive, dephosphorylated 'b' form, thereby increasing glycogen synthesis.[7][8]
Physicochemical Properties
| Property | Value |
| Chemical Name | 5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide |
| CAS Number | 186392-40-5[2][5] |
| Molecular Formula | C₂₁H₂₂ClN₃O₃[2][5] |
| Molecular Weight | 399.87 g/mol [1][2] |
| Appearance | Crystalline solid[5] |
| Purity | ≥98%[5] |
Recommended Storage Conditions
Proper storage of this compound is essential to maintain its stability and ensure its efficacy in experimental settings. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[5] | Can be stored for up to 3 years.[1][2] Some sources suggest 2 years at 4°C.[9] |
| 4°C | 2 years[9] | For shorter-term storage. | |
| In Solvent (Stock Solutions) | -80°C | 1 year[1][2] | Recommended for long-term storage of solutions. |
| -20°C | 1 month[1][7][10] | Suitable for short-term storage of aliquoted solutions. |
Shipping: this compound is typically shipped at room temperature in its solid form.[2][5]
Preparation of Stock Solutions
This compound is soluble in organic solvents such as DMSO and DMF.[5]
-
DMSO: Soluble at concentrations up to 80 mg/mL (200.06 mM).[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.[7]
-
DMF: Soluble at 25 mg/mL.[5]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature for at least one hour before opening.[10]
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.9987 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming can be applied.[7]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Signaling Pathway of this compound in Glycogen Metabolism
This compound directly targets glycogen phosphorylase to modulate glycogen metabolism. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of this compound on glycogen metabolism.
Protocol for Stability Assessment of this compound
This protocol outlines a general procedure for conducting long-term and accelerated stability studies for this compound, which can be adapted for specific research or developmental needs.
Objective
To evaluate the stability of this compound under defined storage conditions over a specified period.
Materials
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Calibrated analytical balance
-
pH meter
-
Stability chambers/ovens
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Validated HPLC method for purity and degradation product analysis
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
Procedure
1. Initial Analysis (T=0):
-
Perform a complete analysis of the initial batch of this compound.
-
Appearance: Record the physical state, color, and any visible characteristics.
-
Purity: Determine the purity using a validated HPLC method.
-
Degradation Products: Quantify any existing impurities or degradation products.
-
Moisture Content: Determine the water content using Karl Fischer titration, if applicable.
2. Sample Storage:
-
Long-Term Stability: Store aliquots of the solid compound and prepared solutions at the recommended long-term storage condition (-20°C).
-
Accelerated Stability: To predict long-term stability and to evaluate the effect of short-term excursions from recommended storage conditions, store aliquots at an elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
3. Timepoint Testing:
-
At specified time intervals (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 2, 3, and 6 months for accelerated), withdraw samples from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the same set of analytical tests as in the initial analysis (Appearance, Purity, Degradation Products).
4. Data Analysis and Reporting:
-
Compile the data from all timepoints in a tabular format.
-
Analyze for any trends in purity decrease or degradation product increase over time.
-
Based on the data, establish a re-test date or shelf-life for this compound under the tested storage conditions.
Summary of Stability Data Presentation
The following table is a template for summarizing the stability data for this compound.
| Storage Condition | Timepoint | Appearance | Purity (%) by HPLC | Total Degradation Products (%) |
| -20°C | 0 | Conforms | 99.8 | 0.2 |
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 24 Months | ||||
| 36 Months | ||||
| 40°C / 75% RH | 0 | Conforms | 99.8 | 0.2 |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
By following these guidelines and protocols, researchers can ensure the quality and reliability of their studies involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Phosphorylase | TargetMol [targetmol.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic Alterations and Mitochondrial Dysfunction Underlie Hepatocellular Carcinoma Cell Death Induced by a Glycogen Metabolic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound|186392-40-5|COA [dcchemicals.com]
Measuring Glycogen Accumulation After CP-91149 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the enzyme responsible for glycogenolysis (the breakdown of glycogen). By inhibiting GP, this compound effectively blocks the degradation of glycogen, leading to its accumulation in various cell types. This mechanism of action makes this compound a valuable tool for studying glycogen metabolism and a potential therapeutic agent for conditions such as type 2 diabetes. These application notes provide detailed protocols for measuring glycogen accumulation and assessing the downstream signaling effects of this compound treatment in a research setting.
Mechanism of Action
This compound is an allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme. It binds to a site distinct from the active site, inducing a conformational change that renders the enzyme less active.[1][2] This inhibition is more potent in the presence of glucose.[1][2] The resulting decrease in glycogenolysis leads to a net increase in intracellular glycogen stores. Consequently, this can also lead to the dephosphorylation and activation of glycogen synthase (GS), the key enzyme in glycogen synthesis, further promoting glycogen accumulation.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Enzyme | Reference |
| IC50 (HLGPa) | 0.13 µM (in presence of glucose) | Human Liver Glycogen Phosphorylase a | [1][2] |
| IC50 (Human Muscle Phosphorylase a) | 0.2 µM | Human Muscle Phosphorylase a | [1] |
| IC50 (Human Muscle Phosphorylase b) | ~0.3 µM | Human Muscle Phosphorylase b | [1] |
| IC50 (Brain GP) | 0.5 µM | A549 cells | [1][4] |
| IC50 (Primary Human Hepatocytes) | ~2.1 µM | Primary Human Hepatocytes | [1][5] |
Table 2: Effect of this compound on Glycogen Synthesis and Accumulation
| Treatment Concentration | Fold Increase in Glycogen Synthesis/Accumulation | Cell Type | Glucose Concentration | Reference |
| 2.5 µM | 7-fold increase in glycogen synthesis | Hepatocytes | 5 mM | [1][6] |
| 2.5 µM | 2-fold increase in glycogen synthesis | Hepatocytes | 20 mM | [1][6] |
| 10 µM | Significant increase in glycogen accumulation | A549 cells | Not specified | [7] |
| 30 µM | Maximal glycogen accumulation | A549 cells | Not specified | [7] |
| 10-30 µM | Significant glycogen accumulation | HSF55 cells | Not specified | [1] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Glycogen Content
This protocol describes a colorimetric or fluorometric method for quantifying glycogen in cultured cells treated with this compound. Many commercial kits are available and generally follow this principle.[8][9]
Materials:
-
This compound
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Reagents for cell lysis (e.g., distilled water or a specific lysis buffer from a kit)
-
Glycogen Assay Kit (Colorimetric or Fluorometric) containing:
-
Glycogen Standard
-
Hydrolysis Enzyme (e.g., glucoamylase)
-
Development Reagents (e.g., OxiRed probe, glucose oxidase, HRP)
-
Assay Buffer
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 1-50 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any residual glucose from the medium.[10]
-
Lyse the cells by adding a specific volume of distilled water or lysis buffer to each well.[10]
-
Some protocols may require boiling the lysate to inactivate endogenous enzymes.[10]
-
Centrifuge the lysate to pellet insoluble material.[10] The supernatant will be used for the assay.
-
-
Glycogen Hydrolysis:
-
Set up duplicate wells for each sample in a 96-well plate. One well will be for the total glucose measurement (with hydrolysis enzyme), and the other for the free glucose background (without hydrolysis enzyme).
-
Add a specific volume of the cell lysate supernatant to each well.
-
To the "total glucose" wells, add the hydrolysis enzyme (glucoamylase) to break down glycogen into glucose.[10][11]
-
To the "free glucose" wells, add an equivalent volume of assay buffer without the enzyme.
-
Incubate as per the kit manufacturer's instructions (e.g., 30 minutes at room temperature).[10]
-
-
Colorimetric/Fluorometric Reaction:
-
Prepare a reaction mix containing the detection reagents (e.g., OxiRed probe, glucose oxidase, HRP) according to the kit's protocol.
-
Add the reaction mix to all wells.
-
Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.
-
Prepare a standard curve using the provided glycogen standard.
-
Subtract the reading of the "free glucose" well from the "total glucose" well for each sample to obtain the signal corresponding to glycogen.
-
Determine the glycogen concentration in the samples using the standard curve.
-
Normalize the glycogen content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Western Blot Analysis of Glycogen Synthase (GS) and Glycogen Synthase Kinase 3 (GSK-3) Phosphorylation
This protocol allows for the assessment of the phosphorylation status of key enzymes in the glycogen metabolism pathway following this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GS (Ser641)
-
Rabbit anti-GS (total)
-
Rabbit anti-phospho-GSK-3β (Ser9)
-
Rabbit anti-GSK-3β (total)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GS) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Visualization of Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Notes and Protocols: Utilizing CP-91149 to Interrogate Metabolic Flux in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Glycogen metabolism, often overlooked in cancer, plays a crucial role in providing a readily available source of glucose for various metabolic pathways. CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis. By blocking the breakdown of glycogen, this compound induces a metabolic crisis in cancer cells that are dependent on this pathway, leading to growth inhibition and cell death. These application notes provide a comprehensive guide for utilizing this compound as a tool to study metabolic flux and its consequences in cancer cells.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of glycogen phosphorylase, binding to a site distinct from the active site. This binding stabilizes the inactive T-state conformation of the enzyme, preventing the catalytic breakdown of glycogen into glucose-1-phosphate (G1P).[1] In cancer cells, this inhibition leads to several key metabolic consequences:
-
Glycogen Accumulation: The most direct effect of this compound is the accumulation of intracellular glycogen.[1][2]
-
Disruption of Glycolytic Flux: By preventing the influx of glucose from glycogen stores, this compound can impact the rate of glycolysis.
-
Alterations in the Pentose Phosphate Pathway (PPP): The PPP, which branches from glycolysis, is crucial for producing NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis. Inhibition of glycogenolysis can limit the substrate availability for the PPP.[2][3]
-
Induction of Oxidative Stress: A decrease in NADPH production via the PPP can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[4][5]
-
Induction of Apoptosis: The culmination of metabolic stress and oxidative damage can trigger programmed cell death, or apoptosis.[2][5]
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Cell Line | Cancer Type | Target Isozyme | IC50 (µM) | Reference |
| A549 | Non-small cell lung carcinoma | Brain | 0.5 | [1] |
Table 2: Effects of this compound on Cancer Cell Metabolism and Viability
| Cell Line | Cancer Type | This compound Conc. (µM) | Parameter Measured | Observed Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | 50 | Glycogen Content | Increased | [2] |
| HepG2 | Hepatocellular Carcinoma | 50 | Glycolytic Capacity | Decreased | [2] |
| HepG2 | Hepatocellular Carcinoma | 50 | Mitochondrial Respiration | Decreased | [2] |
| Anaplastic Thyroid Cancer | Thyroid Cancer | 50 | Glucose-1-Phosphate (G1P) | Increased | [5] |
| Anaplastic Thyroid Cancer | Thyroid Cancer | 50 | Glucose-6-Phosphate (G6P) | Decreased | [5] |
| Anaplastic Thyroid Cancer | Thyroid Cancer | 50 | NADPH Levels | Decreased | [5] |
| Anaplastic Thyroid Cancer | Thyroid Cancer | 50 | Reactive Oxygen Species (ROS) | Increased | [5] |
| Clear Cell Ovarian Cancer | Ovarian Cancer | Not Specified | ATP Pools | Reduced | [4] |
| Clear Cell Renal Cancer | Kidney Cancer | Not Specified | Superoxide-derived ROS | Increased | [4] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on cancer cell metabolism.
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)
-
This compound (stock solution typically prepared in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in their recommended growth medium to the desired confluency (typically 70-80%).
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. Concentrations ranging from 10 µM to 100 µM have been used in various studies.[2][5]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration. The incubation time will vary depending on the specific assay being performed (e.g., 24-72 hours for viability assays, shorter times for acute metabolic measurements).
Protocol 2: 13C Metabolic Flux Analysis (MFA)
Objective: To quantify the metabolic fluxes through central carbon metabolism (glycolysis, PPP, TCA cycle) in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Glucose-free medium
-
[U-13C6]-glucose (or other specifically labeled glucose isotope)
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound or vehicle for the desired duration.
-
Isotope Labeling:
-
Aspirate the treatment medium.
-
Wash the cells once with pre-warmed glucose-free medium.
-
Add pre-warmed medium containing the [U-13C6]-glucose and the respective treatment (this compound or vehicle).
-
Incubate for a time course to allow for isotopic labeling of downstream metabolites. The time required to reach isotopic steady-state will vary depending on the cell line and metabolic pathway of interest.
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells with ice-cold saline.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS or GC-MS Analysis: Analyze the isotopic enrichment in key metabolites of glycolysis, the PPP, and the TCA cycle.
-
Data Analysis: Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes based on the mass isotopomer distributions.[6]
Protocol 3: Seahorse XF Glycolytic Rate and Mito Stress Test
Objective: To measure the real-time effects of this compound on glycolysis and mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Glycolytic Rate Assay Kit or Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells treated with this compound or vehicle control
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with this compound or vehicle for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the treatment medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injection ports of the sensor cartridge with the assay compounds (e.g., glucose, oligomycin, 2-DG for Glycolytic Rate Assay; or oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test).
-
-
Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Use the Seahorse Wave software to analyze the data and calculate key parameters such as basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration.
Protocol 4: Quantification of Intracellular Metabolites (G1P, G6P, NADPH)
Objective: To measure the levels of key metabolites affected by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
LC-MS/MS system
-
Metabolite standards for G1P, G6P, and NADPH
Procedure:
-
Cell Treatment and Metabolite Extraction: Follow the same procedure as described in Protocol 2 for cell treatment and metabolite extraction.
-
LC-MS/MS Analysis:
-
Develop a targeted LC-MS/MS method for the quantification of G1P, G6P, and NADPH.
-
Generate a standard curve for each metabolite using known concentrations of the standards.
-
Analyze the extracted cell lysates.
-
-
Data Analysis: Quantify the absolute or relative abundance of each metabolite by comparing the peak areas from the samples to the standard curve. Normalize the data to cell number or protein concentration.
Protocol 5: Assessment of Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Cell-permeable fluorescent ROS indicator (e.g., CM-H2DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle.
-
ROS Staining:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the ROS indicator dye according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the relative change in ROS levels in this compound-treated cells compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound action and its metabolic consequences in cancer cells.
Caption: A typical experimental workflow for 13C Metabolic Flux Analysis.
Caption: Simplified signaling pathway of this compound-induced intrinsic apoptosis.
References
- 1. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Alterations and Mitochondrial Dysfunction Underlie Hepatocellular Carcinoma Cell Death Induced by a Glycogen Metabolic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CP-91149 Concentration for Cell-Based Assays: A Technical Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-91149?
A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate).[1] By inhibiting GP, this compound prevents the degradation of glycogen, leading to its accumulation within the cell. It specifically targets the 'a' form of human liver glycogen phosphorylase (HLGPa) and is also effective against muscle and brain isoforms.[2][3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration for this compound in cell-based assays ranges from 1 µM to 50 µM.[4] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For instance, in A549 cells, significant glycogen accumulation is observed at 10 µM, with maximal accumulation at 30 µM.[4] In primary human hepatocytes, this compound inhibits glucagon-stimulated glycogenolysis with an IC50 of approximately 2.1 µM.[1][2][3][5]
Q3: How does glucose concentration in the culture medium affect the potency of this compound?
A3: The potency of this compound is significantly enhanced in the presence of glucose. It is reported to be 5- to 10-fold less potent in the absence of glucose.[2][3][5] This is an important consideration when designing experiments, and it is recommended to maintain physiological glucose concentrations in your assays to achieve optimal inhibitor performance. An in vitro study demonstrated that the IC50 value of this compound decreases as the concentration of glucose increases.[6][7]
Q4: How should I prepare and dissolve this compound for my experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For working solutions, the DMSO stock can be further diluted in culture medium. If you encounter precipitation during preparation, gentle warming and/or sonication can help to dissolve the compound.[4] One suggested solvent formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective inhibitor of glycogen phosphorylase, high concentrations may lead to additional pharmacological effects. For example, in A549 cells, a decrease in intracellular glycogen content was observed at 50 µM, suggesting potential off-target effects or cellular toxicity at higher concentrations.[4] It is crucial to perform dose-response experiments to identify the optimal concentration window for your specific cell line and assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on glycogen levels. | 1. Sub-optimal inhibitor concentration.2. Low glucose levels in the culture medium.3. Cell line does not express significant levels of glycogen phosphorylase. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).2. Ensure your culture medium contains physiological levels of glucose (e.g., 5 mM to 25 mM).[2][3]3. Verify the expression of glycogen phosphorylase in your cell line via Western blot or qPCR. |
| Precipitation of the compound in the culture medium. | 1. Exceeding the solubility limit of this compound.2. Improper dissolution of the stock solution. | 1. Prepare a fresh stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.2. Gently warm the stock solution and vortex before diluting into the medium. Sonication can also be used to aid dissolution.[4] |
| Cell toxicity or unexpected morphological changes. | 1. This compound concentration is too high.2. The cell line is particularly sensitive to the compound or the solvent (DMSO). | 1. Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay (e.g., MTT or trypan blue exclusion).2. Include a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. Fluctuation in glucose concentration. | 1. Ensure consistent cell seeding density and confluency across all experiments.2. Adhere to a strict and consistent incubation time for all treatments.3. Use a consistent batch of culture medium with a known glucose concentration. |
Data Summary
In Vitro Efficacy of this compound
| Target | Cell Line/System | Endpoint | IC50 / Effective Concentration | Glucose Concentration | Reference |
| Human Liver GP (HLGPa) | Enzyme Assay | Inhibition | 0.13 µM | 7.5 mM | [2][5] |
| Human Liver GP (HLGPa) | Enzyme Assay | Inhibition | ~1 µM | Not Specified | [6] |
| Human Muscle GP a/b | Enzyme Assay | Inhibition | 0.2 µM / ~0.3 µM | Present | [2][3] |
| Brain GP | A549 Cells | Inhibition | 0.5 µM | Not Specified | [2][3] |
| Glucagon-stimulated Glycogenolysis | Primary Human Hepatocytes | Inhibition | 2.1 µM | Not Specified | [1][2][3][5] |
| Glucagon-stimulated Glycogenolysis | Isolated Rat Hepatocytes | Inhibition | 10-100 µM | Not Specified | [2][5][8] |
| Glycogen Accumulation | A549 Cells | Increase | 10-30 µM | Not Specified | [4] |
| Glycogen Synthesis | Rat Hepatocytes | Increase | 2.5 µM | 5 mM | [2][3] |
| Cell Viability | Anaplastic Thyroid Cancer Cells | Reduction | 50 µM (48h) | Not Specified | [9] |
Experimental Protocols
Protocol 1: Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is adapted from a validated method for measuring GP activity in vitro.[6][7][10]
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂.
-
Enzyme Solution: Purified glycogen phosphorylase a (e.g., 0.38 U/mL) in Assay Buffer.
-
Substrate Solution: 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen in Assay Buffer.
-
This compound Stock Solution: 10 mM in DMSO.
-
Detection Reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green.[2]
-
-
Assay Procedure :
-
Add 5 µL of varying concentrations of this compound (diluted from stock) to the wells of a 96-well plate.
-
Add 85 µL of the Enzyme Solution to each well.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of Substrate Solution to each well.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction and develop the color by adding 150 µL of the Detection Reagent.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Glycogen Content Assay
-
Cell Culture and Treatment :
-
Plate cells (e.g., A549, HepG2) in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).[4]
-
-
Cell Lysis and Glycogen Extraction :
-
Wash the cells with PBS and lyse them in a suitable buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Glycogen Quantification :
-
Use a commercially available glycogen assay kit (e.g., colorimetric or fluorometric) to measure the glycogen concentration in the lysates.
-
Follow the manufacturer's instructions for the assay procedure and data analysis.
-
Normalize the glycogen content to the total protein concentration of each sample.
-
Visualizations
Caption: this compound inhibits active Glycogen Phosphorylase a (GPa).
Caption: A typical workflow for cell-based assays with this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting CP-91149 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CP-91149, a selective glycogen phosphorylase (GP) inhibitor. The primary focus is to address challenges related to its insolubility in aqueous solutions.
Troubleshooting Insolubility
Problem: this compound precipitates when diluted into aqueous buffers or cell culture media.
This is a common issue stemming from the hydrophobic nature of this compound. While soluble in organic solvents like DMSO, its solubility dramatically decreases in aqueous environments, leading to precipitation.[1][2]
Solutions:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in anhydrous DMSO.[1][3] It is crucial to use fresh, high-quality DMSO as it can absorb moisture, which will reduce the solubility of this compound.[1]
-
Careful Dilution Technique: The key to avoiding precipitation is to add the DMSO stock solution to the aqueous buffer, not the other way around. This should be done with rapid and vigorous mixing to ensure immediate and uniform dispersion.[2]
-
Intermediate Dilutions: Consider preparing intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous medium.[2]
-
Warning and Sonication: Gentle warming of the aqueous solution (e.g., to 37°C) or brief sonication can help dissolve any precipitate that forms.[2] However, exercise caution with warming as prolonged heat can degrade the compound.[2]
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.1%.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and DMF.[4] It is reported to be insoluble in water and ethanol.[1] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.[1][3]
Q2: My this compound powder won't dissolve in DMSO. What should I do?
A2: If you are having difficulty dissolving this compound in DMSO, consider the following:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water will significantly reduce the solubility of this compound.[1]
-
Ultrasonication: Brief sonication in a water bath can help to break up solid particles and facilitate dissolution.[3]
-
Gentle warming: As a last resort, gentle warming can be applied, but monitor the temperature carefully to avoid degradation.[2]
Q3: I observed precipitation after diluting my DMSO stock of this compound into my aqueous experimental buffer. How can I resolve this?
A3: This is a common occurrence due to the low aqueous solubility of this compound.[2] To prevent this:
-
Reverse the order of addition: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously.[2]
-
Use a larger volume of aqueous buffer for dilution: This will result in a lower final concentration of this compound, which may stay in solution.
-
Consider co-solvents or surfactants: For specific applications, the use of co-solvents like PEG300 or surfactants like Tween-80 can improve solubility in aqueous solutions.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the breakdown of glycogen to glucose-1-phosphate.[1][3] It inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 of 0.13 µM in the presence of glucose.[1][4] By inhibiting GP, this compound prevents glycogenolysis and can lead to an accumulation of glycogen in cells.[3][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 80 - 100 mg/mL | Use of fresh, anhydrous DMSO is recommended.[1][3] |
| DMF | 25 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 | Conditions |
| Human Liver Glycogen Phosphorylase a (HLGPa) | 0.13 µM | In the presence of glucose.[1][4] |
| Human Muscle Phosphorylase a | ~0.2 µM | |
| Human Muscle Phosphorylase b | ~0.3 µM | |
| Brain Glycogen Phosphorylase | 0.5 µM | In A549 cells.[1] |
| Glucagon-stimulated glycogenolysis in primary human hepatocytes | ~2.1 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 399.87 g/mol ).
-
Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions in DMSO are stable for up to 6 months at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare Intermediate Dilution (Optional): Prepare an intermediate dilution of the 10 mM DMSO stock in pure DMSO (e.g., to 1 mM).
-
Prepare Aqueous Buffer: Have your final aqueous buffer (e.g., cell culture medium, PBS) ready. Pre-warming the buffer to 37°C may be beneficial.
-
Final Dilution: While vigorously vortexing or stirring the aqueous buffer, add the desired volume of the this compound DMSO stock (or intermediate dilution). It is critical to add the DMSO solution to the aqueous buffer.
-
Inspect for Precipitation: Visually inspect the solution for any signs of precipitation. If a precipitate is observed, brief sonication may help to redissolve it.
Visualizations
References
Technical Support Center: CP-91149 In Vitro Efficacy & Glucose Concentration
This technical support resource provides researchers, scientists, and drug development professionals with guidance on utilizing CP-91149 in vitro, with a specific focus on the impact of glucose concentration on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the glycogenolysis pathway.[1][2][3] It specifically targets the liver isoform of glycogen phosphorylase a (HLGPa).[4][5][6] By inhibiting this enzyme, this compound blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output.[1][5][6]
Q2: How does glucose concentration affect the in vitro potency of this compound?
A2: The inhibitory activity of this compound is significantly enhanced in the presence of glucose.[1][7] In vitro studies have demonstrated that this compound is 5- to 10-fold less potent in the absence of glucose.[4][5][6][8] This synergistic relationship suggests that hyperglycemia can potentiate the inhibitory effect of this compound on glycogen phosphorylase.[1]
Q3: What are the reported IC50 values for this compound under different glucose concentrations?
A3: The IC50 values for this compound vary depending on the glucose concentration in the assay. Higher glucose levels lead to lower IC50 values, indicating increased potency. A summary of reported IC50 values is provided in the data table below.
Q4: Are there any known off-target effects of this compound that I should be aware of in my in vitro experiments?
A4: this compound has been shown to be highly specific for glycogen phosphorylase.[6] Studies have indicated that it does not significantly inhibit other enzymes involved in glucose metabolism, such as phosphoenolpyruvate carboxykinase, glucose-6-phosphatase, phosphoglucomutase, glucose-6-phosphate dehydrogenase, or fructose-1,6-bisphosphatase.[6]
Troubleshooting Guide
Problem 1: I am not observing the expected potency (higher than expected IC50 value) for this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Glucose Concentration. The efficacy of this compound is highly dependent on the glucose concentration in your culture medium.
-
Solution: Ensure that your assay buffer or cell culture medium is supplemented with an adequate concentration of glucose. For optimal potency, a physiological glucose concentration (e.g., 5 mM to 7.5 mM) is recommended.[1][9][10] The IC50 of this compound is significantly lower at higher glucose concentrations.[9][10]
-
-
Possible Cause 2: Incorrect form of Glycogen Phosphorylase. this compound is a potent inhibitor of the active form of glycogen phosphorylase, GPa.
-
Solution: If you are using purified enzymes, ensure you are using glycogen phosphorylase a. If you are working with cell lysates, consider that the phosphorylation state of the enzyme can influence inhibitor binding. In cell-based assays, glycogenolysis is often stimulated with agents like glucagon or forskolin to ensure the presence of the active GPa form.[1]
-
-
Possible Cause 3: Assay Conditions. The buffer composition and temperature can affect enzyme activity and inhibitor potency.
Problem 2: I am observing high background noise in my colorimetric glycogen phosphorylase activity assay.
-
Possible Cause 1: Phosphate Contamination. The assay measures the release of inorganic phosphate, so any phosphate contamination in your reagents will lead to high background.
-
Solution: Use high-purity reagents and phosphate-free buffers. Prepare fresh solutions and handle them carefully to avoid contamination.
-
-
Possible Cause 2: Non-enzymatic hydrolysis of Glucose-1-Phosphate.
-
Solution: Prepare the glucose-1-phosphate solution fresh before each experiment. Ensure the pH of your assay buffer is stable, as acidic conditions can promote hydrolysis.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against glycogen phosphorylase at various glucose concentrations.
| Enzyme Source | Glucose Concentration | IC50 (µM) | Reference |
| Human Liver GPa | 7.5 mM | 0.13 | [5][6][9] |
| Human Liver GPa | 0 mM (Absence) | 1.0 | [11] |
| Rabbit Muscle GPa | 10 mM | 0.22 ± 0.04 | [10] |
| Rabbit Muscle GPa | 5 mM | 0.39 ± 0.05 | [10] |
| Rabbit Muscle GPa | 0 mM (Absence) | 0.58 ± 0.09 | [10] |
| Human Hepatocytes (Glucagon-stimulated glycogenolysis) | Not specified | ~2.1 | [5][8][11] |
| Human Muscle GPa | With Glucose | 0.2 | [4][8] |
| Human Muscle GPb | With Glucose | ~0.3 | [8] |
| Brain GP (A549 cells) | Not specified | 0.5 | [8][12] |
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is adapted from optimized and validated methods for determining glycogen phosphorylase activity.[2][10][13]
Materials:
-
Rabbit Muscle Glycogen Phosphorylase a (GPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl2)
-
Glucose-1-phosphate
-
Glycogen
-
Glucose
-
DMSO
-
BIOMOL® Green reagent (for phosphate detection) or similar malachite green-based reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl2.
-
Prepare stock solutions of glucose-1-phosphate (e.g., 10 mM) and glycogen (e.g., 10 mg/mL) in the HEPES buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of glucose in the HEPES buffer at desired concentrations (e.g., 0 mM, 5 mM, 10 mM).
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 50 µL of rabbit muscle GPa solution (final concentration ~0.38 U/mL in HEPES buffer).
-
Add 10 µL of various concentrations of this compound (dissolved in DMSO) to the wells. For the control, add 10 µL of DMSO.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Initiation of Enzymatic Reaction:
-
To each well, add 40 µL of a reaction mixture prepared in the HEPES buffer containing glucose-1-phosphate (final concentration ~0.25 mM), glycogen (final concentration ~0.25 mg/mL), and the desired concentration of glucose (0, 5, or 10 mM).
-
The final volume in each well should be 100 µL.
-
-
Reaction Incubation:
-
Incubate the plate for 30 minutes at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction by adding 100 µL of BIOMOL® Green reagent to each well.
-
Incubate for 20-30 minutes at room temperature to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of GPa activity for each this compound concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Glycogenolysis Inhibition by this compound
Caption: this compound inhibits active Glycogen Phosphorylase a (GPa), a process enhanced by glucose.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for in vitro determination of this compound IC50 against Glycogen Phosphorylase.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay [mdpi.com]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pnas.org [pnas.org]
- 10. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
CP-91149 unexpected effects on cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the unexpected effects of CP-91149 on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2][3] It binds to a regulatory site on the enzyme, stabilizing it in an inactive conformation.[4][5][6] This inhibition prevents the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of intracellular glycogen.[1][2][7] this compound inhibits all three isoforms of GP: liver (PYGL), muscle (PYGM), and brain (PYGB).[8]
Q2: I'm observing a significant decrease in cell viability with this compound. Isn't it just a metabolic inhibitor?
While its primary target is glycogen phosphorylase, inhibition of this enzyme can trigger a cascade of downstream events that lead to reduced cell viability, particularly in cancer cells. The effects are cell-type specific and concentration-dependent. In several cancer cell lines, including anaplastic thyroid cancer, hepatocellular carcinoma, and non-small cell lung carcinoma, this compound has been shown to induce growth inhibition, cell cycle arrest, and apoptosis.[3][4][5][7]
Q3: At what concentrations are cytotoxic effects typically observed?
Cytotoxic effects are generally observed in the micromolar range. For example:
-
In anaplastic thyroid cancer (ATC) cells, a modest but significant reduction in cell viability was seen at 50 µM after 48 hours.[4][5]
-
In A549 non-small cell lung carcinoma cells, treatment with 10-30 µM caused significant glycogen accumulation and growth retardation.[1][2]
-
In clear cell ovarian and renal cancer lines, 100 µM of the inhibitor attenuated clonogenic survival.[8]
-
In hepatocellular carcinoma (HepG2) cells, a concentration-dependent decrease in cell viability was observed, with significant effects starting at concentrations above 25 µM.[3]
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: Why are some cancer cells sensitive to this compound while normal cells are less affected?
Many cancer cells exhibit reprogrammed metabolism and are highly dependent on glycogenolysis to fuel rapid proliferation and combat oxidative stress.[3][4][5] By inhibiting this pathway, this compound can induce a metabolic crisis in these vulnerable cells. Key mechanisms include:
-
Inhibition of the Pentose Phosphate Pathway (PPP): Glycogenolysis provides glucose-6-phosphate, a substrate for the PPP, which generates NADPH. Reduced NADPH levels impair the cell's ability to counteract reactive oxygen species (ROS).[4][5]
-
Increased ROS Levels: The decrease in NADPH and reduced glutathione (GSH) leads to an accumulation of damaging ROS, triggering mitochondrial dysfunction and apoptosis.[4][5][8]
-
Cell Cycle Arrest: this compound has been shown to cause G1-phase arrest in fibroblasts and concentration-dependent cell cycle alterations in HepG2 cells.[1][3][7]
Normal cells, like Nthy-ori-3-1 thyroid cells, have shown resistance to the apoptotic effects of this compound at concentrations that are cytotoxic to their cancerous counterparts.[4][5]
Q5: What are the potential off-target effects of this compound?
While this compound is a potent GP inhibitor, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[9][10] One study noted that at 50 µM, the intracellular glycogen content in A549 cells decreased compared to the peak at 30 µM, suggesting "additional pharmacological effects of the drug."[2] However, studies have also shown that the effects of this compound, such as glycogen buildup and decreased viability, can be replicated by specifically targeting the brain GP isoform (PYGB) with siRNA, supporting a primary on-target mechanism for these observations.[4]
Q6: My cells are showing classic signs of apoptosis (e.g., caspase cleavage). Is this an expected outcome?
Yes, in sensitive cancer cell lines, this compound is known to induce apoptosis through the intrinsic pathway.[3] This is characterized by:
This apoptotic response is often linked to the metabolic disruption caused by GP inhibition, specifically the accumulation of ROS.[4][5]
Q7: Are there any known synergistic effects with other anti-cancer agents?
Yes. This compound has shown profound synergistic effects with the multikinase inhibitor sorafenib in anaplastic thyroid cancer models, significantly impairing tumor growth in vivo.[4] It also displays synergy with the microtubule-disrupting chemotherapy agent paclitaxel in clear cell ovarian and renal cancers, leading to ferroptotic cell death.[8][12]
Data Summary Tables
Table 1: IC50 Values of this compound for Glycogen Phosphorylase Inhibition
| Target Isoform | Condition | IC50 Value | Reference |
| Human Liver GPα (HLGPa) | In presence of 7.5 mM glucose | 0.13 µM | [1][13] |
| Human Muscle GPα | - | 0.2 µM | [1] |
| Human Muscle GPb | - | ~0.3 µM | [1] |
| Brain GP (in A549 cells) | - | 0.5 µM | [1][7] |
| Human Hepatocytes (Glucagon-stimulated glycogenolysis) | - | ~2.1 µM | [1][14] |
Table 2: Concentration-Dependent Effects of this compound on Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| A549 (NSCLC) | 10-30 µM | 72 hours | Glycogen accumulation, growth retardation | [1][2] |
| HSF55 (Fibroblasts) | 10-30 µM | - | Glycogen accumulation, G1-phase arrest | [1] |
| 8505C (Anaplastic Thyroid Cancer) | 50 µM | 48 hours | Reduced cell viability, apoptosis (caspase cleavage) | [4][5] |
| Nthy-ori-3-1 (Normal Thyroid) | 50 µM | 48 hours | No significant apoptosis or effect on proliferation | [4][5] |
| HepG2 (Hepatocellular Carcinoma) | 25-75 µM | 48 hours | Reduced cell proliferation, apoptosis, S-phase arrest (at 100 µM) | [3][11] |
| OVTOKO, KOC7C (Clear Cell Ovarian) | 100 µM | 72 hours | ~30% reduction in clonogenic survival | [8] |
| A498 (Clear Cell Renal) | 100 µM | 72 hours | ~70% reduction in clonogenic survival | [8] |
Visualized Pathways and Workflows
Caption: this compound mechanism leading to apoptosis in cancer cells.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
Problem: You are observing a much higher rate of cell death than anticipated, even at low concentrations of this compound.
Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.
Guide 2: Inconsistent or Non-Reproducible Results
Problem: Your results with this compound vary significantly between experiments.
-
Standardize Stock Solution: this compound is typically dissolved in DMSO. Prepare a high-concentration stock, aliquot it into single-use vials, and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Control Cell Confluency: The metabolic state of cells can change with density. Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of treatment. Treat cells at a consistent confluency (e.g., 50-70%).
-
Monitor Media Glucose Levels: The potency of this compound can be influenced by glucose concentration.[13][15] Use the same media formulation for all experiments and be aware that high glucose levels may impact results.
-
Assay Timing: For viability assays (e.g., MTT, SRB), ensure that the incubation time post-treatment is precisely controlled. For mechanistic studies (e.g., Western blots), harvest all samples at the exact same time point.
-
Run Positive and Negative Controls: Always include an untreated control and a vehicle (e.g., DMSO) control. For apoptosis or ROS experiments, include a known inducer (e.g., staurosporine for apoptosis, H₂O₂ for ROS) as a positive control.
Experimental Protocols
Protocol 1: Cell Viability Assessment (SRB Assay)
This protocol is adapted from studies investigating this compound effects on anaplastic thyroid cancer.[5]
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for the desired duration (e.g., 48 hours).
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Reading: Shake the plates for 5-10 minutes and read the absorbance at 510 nm on a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for Apoptosis Markers
-
Treatment: Culture cells to ~70-80% confluency in 6-well plates and treat with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Prep: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, cleaved caspase-9, and cleaved caspase-7. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Detection of Mitochondrial Superoxide (MitoSOX Assay)
This protocol is based on methods used to assess ROS generation in clear cell cancers treated with this compound.[8]
-
Seeding & Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM and 100 µM) or vehicle for 24 hours. Include a positive control (e.g., Antimycin A).
-
Staining: After treatment, remove the media and incubate the cells with 5 µM MitoSOX™ Red reagent working solution in HBSS/Ca/Mg for 10 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Cell Lifting: Lift the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Flow Cytometry: Resuspend the cells in ice-cold PBS containing 2% FBS. Analyze the fluorescence immediately using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of the MitoSOX signal in the treated populations compared to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dukhandelab.weebly.com [dukhandelab.weebly.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of Glycogen Metabolism Induces Reactive Oxygen Species-Dependent Cytotoxicity in Anaplastic Thyroid Cancer in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Alterations and Mitochondrial Dysfunction Underlie Hepatocellular Carcinoma Cell Death Induced by a Glycogen Metabolic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
How to minimize CP-91149 off-target activity in experiments
Welcome to the technical support center for CP-91149. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing and identifying potential off-target activities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and well-characterized molecular target of this compound is Glycogen Phosphorylase (GP).[1][2][3][4][5] It is a selective inhibitor of this enzyme, which plays a crucial role in the breakdown of glycogen (glycogenolysis).
Q2: Is this compound known to have significant off-target effects?
A2: this compound is generally considered a highly selective inhibitor of Glycogen Phosphorylase. One study reported that this compound did not show activity in at least 50 other pharmacological target screens. However, like any small molecule inhibitor, the potential for off-target effects, particularly at high concentrations, cannot be entirely ruled out and should be experimentally addressed.
Q3: I am observing a phenotype in my cells that is not directly related to glycogen metabolism after treatment with this compound. Could this be an off-target effect?
A3: While it is possible, it is also crucial to consider the downstream consequences of inhibiting glycogenolysis. The on-target inhibition of Glycogen Phosphorylase can lead to a variety of cellular changes that may not immediately appear to be related to glycogen metabolism. These can include alterations in glucose flux, impacts on the pentose phosphate pathway, increased levels of reactive oxygen species (ROS), and cell cycle arrest.[4][6] It is important to perform the correct control experiments to distinguish between on-target and potential off-target effects.
Q4: What are the first steps I should take if I suspect an off-target effect?
A4: If you suspect an off-target effect, the first steps should be to:
-
Confirm the on-target effect: Measure the direct inhibition of Glycogen Phosphorylase activity or assess the accumulation of glycogen in your experimental system.
-
Perform a dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for Glycogen Phosphorylase inhibition.
-
Use a structurally unrelated GP inhibitor: If a second, chemically different inhibitor of Glycogen Phosphorylase produces the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cellular Phenotype Observed
You have treated your cells with this compound and observe a phenotype (e.g., apoptosis, changes in cell morphology, altered gene expression) that you did not anticipate based on its role as a Glycogen Phosphorylase inhibitor.
Caption: Troubleshooting logic for unexpected phenotypes.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Glycogen Phosphorylase Isoforms
| Isoform | Condition | IC50 (µM) | Reference |
| Human Liver GP a (HLGPa) | In the presence of 7.5 mM glucose | 0.13 | [3] |
| Human Liver GP a (HLGPa) | In the absence of glucose | 5- to 10-fold less potent | [1][3] |
| Human Muscle GP a and b | - | ~0.2 and ~0.3 | [1] |
| Brain GP (in A549 cells) | - | 0.5 | [4] |
| Human Hepatocytes (Glycogenolysis) | - | ~2.1 | [1] |
Experimental Protocols
Protocol 1: Glycogen Phosphorylase Activity Assay
This biochemical assay measures the activity of Glycogen Phosphorylase to confirm the inhibitory effect of this compound.
Materials:
-
Purified Human Liver Glycogen Phosphorylase a (HLGPa)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2
-
Substrate Solution: 0.5 mM glucose-1-phosphate, 1 mg/mL glycogen in Assay Buffer
-
Detection Reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in 14% DMSO.
-
In a 96-well plate, add 85 ng of HLGPa to each well.
-
Add 5 µL of the this compound dilutions or vehicle control (14% DMSO) to the wells.
-
Initiate the reaction by adding 100 µL of Substrate Solution to each well.
-
Incubate the plate at 22°C for 20 minutes.
-
Stop the reaction and develop the color by adding 150 µL of the Detection Reagent.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for the Glycogen Phosphorylase activity assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be adapted to confirm that this compound directly binds to Glycogen Phosphorylase in a cellular context.
Materials:
-
Cells expressing Glycogen Phosphorylase
-
This compound
-
PBS and protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for Glycogen Phosphorylase
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against Glycogen Phosphorylase.
-
A positive target engagement will result in a thermal stabilization of Glycogen Phosphorylase in the this compound-treated samples compared to the control, observable as a shift in the melting curve to higher temperatures.
Signaling Pathway
The primary signaling pathway affected by this compound is the inhibition of glycogenolysis.
Caption: Inhibition of glycogenolysis by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glycogen phosphorylase inhibitors: Topics by Science.gov [science.gov]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. biorxiv.org [biorxiv.org]
CP-91149 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of CP-91149, a potent glycogen phosphorylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1] It works by stabilizing the inactive form of the enzyme, thereby preventing the breakdown of glycogen into glucose-1-phosphate.[2][3] This leads to an accumulation of glycogen within cells. This compound inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 of 0.13 μM in the presence of glucose.[4][5] Its inhibitory effect is 5- to 10-fold less potent in the absence of glucose.[6][7]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to the degradation of the compound and a loss of its inhibitory effects.
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | ≥ 4 years[6] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1][4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[4][7] |
Important Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[4]
Q3: In which solvents can this compound be dissolved?
This compound can be dissolved in several organic solvents. The solubility for various solvents is provided below:
| Solvent | Solubility |
| DMSO | ~80 mg/mL[4] |
| DMF | 25 mg/mL[6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[1] |
| Ethanol | < 1 mg/mL (insoluble)[1] |
For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4] When preparing formulations for in vivo use, sonication may be recommended to ensure complete dissolution.[1]
Q4: How does this compound affect glycogen metabolism?
By inhibiting glycogen phosphorylase, this compound blocks the breakdown of glycogen. This leads to several metabolic changes within the cell:
-
Increased Glycogen Content: Inhibition of glycogenolysis leads to a significant accumulation of intracellular glycogen.[2][8]
-
Activation of Glycogen Synthase: this compound can indirectly lead to the activation of glycogen synthase, the enzyme responsible for glycogen synthesis.[4][7]
-
Impact on Glucose Homeostasis: In vivo, this compound has been shown to lower blood glucose levels in diabetic animal models by inhibiting hepatic glycogenolysis.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity or inconsistent results | Degradation due to improper storage: The compound may have degraded due to exposure to room temperature for extended periods, multiple freeze-thaw cycles, or storage in a solvent at an inappropriate temperature. | 1. Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations (see FAQ Q2). 2. Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the powder form. 3. Aliquot Stock Solutions: To prevent future issues, aliquot newly prepared stock solutions into single-use vials to minimize freeze-thaw cycles.[4] |
| Precipitate formation in the solution | Low solubility or solvent evaporation: The compound may have precipitated out of solution, especially at high concentrations or if the solvent has evaporated. | 1. Equilibrate to Room Temperature: Before use, allow the solution to equilibrate to room temperature.[7] 2. Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure all precipitate is redissolved. 3. Check Solvent Volume: Verify that solvent has not evaporated, which would increase the compound's concentration. |
| Unexpected biological effects or off-target activity | High concentration of the inhibitor: At very high concentrations, some inhibitors may exhibit non-specific effects. | 1. Perform a Dose-Response Experiment: Determine the optimal concentration of this compound for your specific cell type and experimental conditions. 2. Consult Literature: Review published studies to identify concentration ranges used in similar experimental setups. For example, concentrations of 10-50 μM have been used in cell culture experiments.[8] |
Experimental Protocols
Phosphorylase Enzyme Assay
This protocol is adapted from established methods to measure the activity of glycogen phosphorylase in the presence of inhibitors.[1]
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2.
-
Prepare Substrate Solution: Add 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen to the assay buffer.
-
Enzyme Preparation: Dilute human liver glycogen phosphorylase a (HLGPa) to a final concentration of approximately 85 ng per 100 μL of assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 14% DMSO.
-
Assay Procedure: a. In a 96-well plate, add 5 μL of the this compound dilution to each well. b. Add 95 μL of the enzyme preparation to each well. c. Incubate at 22°C for 15 minutes. d. Initiate the reaction by adding 100 μL of the substrate solution. e. Incubate for 20 minutes at 22°C.
-
Phosphate Detection: a. Stop the reaction by adding 150 μL of 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green. b. Measure the absorbance at 620 nm to quantify the released phosphate.
Visualizations
Caption: Mechanism of action of this compound in inhibiting glycogenolysis.
Caption: Recommended experimental workflow for using this compound.
References
- 1. This compound | Phosphorylase | TargetMol [targetmol.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolic Alterations and Mitochondrial Dysfunction Underlie Hepatocellular Carcinoma Cell Death Induced by a Glycogen Metabolic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound |Glycogen phosphorylase inhibitor | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
Interpreting variable results in CP-91149 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address variable results in experiments involving the glycogen phosphorylator inhibitor, CP-91149.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen to glucose-1-phosphate).[1][2] It stabilizes the inactive form of the enzyme, thereby preventing the mobilization of stored glycogen.[3] this compound has been shown to inhibit multiple isoforms of GP, including the liver (PYGL), muscle (PYGM), and brain (PYGB) isozymes.[2][4]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound can vary depending on the specific isozyme of glycogen phosphorylase and the experimental conditions, particularly the concentration of glucose.[4][5] The presence of glucose can potentiate the inhibitory effect of this compound.[5][6]
| Target Isozyme | Condition | IC50 Value |
| Human Liver Glycogen Phosphorylase a (HLGPa) | 7.5 mM Glucose | 0.13 µM[4][6] |
| Human Liver Glycogen Phosphorylase a (HLGPa) | No Glucose | 5- to 10-fold less potent[4][6] |
| Human Muscle Phosphorylase a | - | 0.2 µM[4] |
| Human Muscle Phosphorylase b | - | ~0.3 µM[4] |
| Brain Glycogen Phosphorylase (in A549 cells) | - | 0.5 µM[2][4] |
| Primary Human Hepatocytes (Glucagon-stimulated glycogenolysis) | - | ~2.1 µM[4][7] |
Q3: What are the expected downstream effects of this compound treatment in cells?
A3: By inhibiting glycogen phosphorylase, this compound is expected to lead to an accumulation of intracellular glycogen.[2][3][4] This can subsequently impact various cellular processes, including:
-
Increased Glycogen Synthesis: Inhibition of glycogenolysis can lead to a compensatory increase in glycogen synthesis.[4]
-
Altered Glucose Metabolism: A decrease in the availability of glucose-1-phosphate from glycogen breakdown can affect glycolysis and the pentose phosphate pathway.[3]
-
Cell Cycle Arrest: In some cell types, glycogen accumulation has been associated with G1-phase cell cycle arrest.[2][4]
-
Induction of Apoptosis: In certain cancer cells, inhibition of glycogenolysis by this compound has been shown to induce apoptosis.[3]
Troubleshooting Guide for Variable Results
Problem 1: Inconsistent IC50 values for this compound in in vitro enzyme assays.
| Potential Cause | Troubleshooting Steps |
| Variable Glucose Concentration | The inhibitory activity of this compound is enhanced in the presence of glucose.[5][6] Ensure that the glucose concentration in your assay buffer is consistent across all experiments. If comparing results, be aware that even small variations in glucose levels can alter the apparent IC50.[5] |
| Substrate Depletion | If the reaction progresses for too long, the substrate may become depleted, leading to a non-linear reaction rate and inaccurate IC50 determination.[8] Monitor the reaction progress over time to ensure you are measuring the initial velocity. |
| Enzyme Instability | The glycogen phosphorylase enzyme may lose activity over the course of the assay.[8] Ensure proper storage and handling of the enzyme. Perform control experiments without the inhibitor to check for enzyme stability over the assay duration. |
| Assay Method Artifacts | The detection method used may not be linear over the full range of product concentrations, which can affect the calculated reaction rate.[8] Validate the linearity of your detection method. |
Problem 2: Reduced or no effect of this compound on glycogen content in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Low Glycogen Levels in Cells | The effect of this compound will be minimal in cells with low basal glycogen stores. Ensure your cell line has the capacity to store significant amounts of glycogen. You may need to pre-condition the cells in high-glucose media to promote glycogen synthesis before treatment. |
| Cell Line-Specific Differences | Different cell lines express varying levels of glycogen phosphorylase isozymes, which may have different sensitivities to this compound.[2] Characterize the expression of PYGL, PYGM, and PYGB in your cell line. |
| Incorrect Dosing or Treatment Duration | The concentration and duration of this compound treatment may be insufficient to produce a measurable effect. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. |
| Sample Preparation Issues | Inaccurate measurement of glycogen can arise from incomplete cell lysis or degradation of glycogen during sample processing.[9] Ensure complete cell lysis and follow a validated protocol for glycogen quantification. |
Problem 3: Unexpected or off-target effects observed with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Using concentrations of this compound that are significantly higher than the IC50 for the intended target increases the likelihood of engaging off-target kinases or other proteins.[10] Perform a dose-response analysis and use the lowest effective concentration. |
| Pathway Cross-talk | Inhibition of glycogenolysis can lead to feedback loops and compensatory changes in other signaling pathways, which may be misinterpreted as direct off-target effects.[10][11] Use a systems biology approach to investigate downstream signaling changes. |
| Compound Purity | Impurities in the this compound compound could be responsible for the observed off-target effects.[12] Ensure you are using a high-purity compound and consider obtaining it from a reputable supplier. |
| Use of a Structurally Unrelated Inhibitor | To confirm that the observed phenotype is due to the inhibition of glycogen phosphorylase, use a structurally different inhibitor of the same target.[10] If the phenotype is consistent, it is more likely to be an on-target effect. |
Experimental Protocols
Key Experiment: In Vitro Glycogen Phosphorylase Activity Assay
This protocol is a general guideline for measuring the activity of glycogen phosphorylase in the presence of inhibitors.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2).
-
Prepare solutions of glycogen phosphorylase a, glucose-1-phosphate, and glycogen at the desired concentrations.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the glycogen phosphorylase a enzyme.
-
Add the different concentrations of this compound or vehicle control and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrates (glucose-1-phosphate and glycogen).
-
Monitor the production of the product (e.g., inorganic phosphate) over time using a suitable detection method (e.g., colorimetric or fluorescent assay).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Key Experiment: Cellular Glycogen Content Assay
This protocol outlines the steps to measure changes in intracellular glycogen content following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysis and Glycogen Hydrolysis:
-
Glucose Quantification:
-
Measure the amount of glucose in the hydrolyzed samples using a glucose oxidase-based assay or a fluorescent glucose assay kit.[9]
-
-
Data Analysis:
-
Normalize the glycogen content to the total protein concentration in each sample.
-
Compare the glycogen levels in the this compound-treated cells to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting glycogenolysis.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical approach to troubleshooting variable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Adjusting CP-91149 dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the glycogen phosphorylase inhibitor, CP-91149, in various animal models.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting dose for this compound in mice?
A1: For initial studies in mice, a dose range of 25-50 mg/kg is recommended for both oral (p.o.) and intraperitoneal (i.p.) administration.[1][2] In diabetic ob/ob mice, oral administration of 25-50 mg/kg has been shown to significantly lower blood glucose levels within 3 hours.[1] For cancer xenograft models in nude mice, a daily intraperitoneal injection of 50 mg/kg has been used effectively.
Q2: What is a suitable vehicle for dissolving and administering this compound?
A2: this compound can be formulated for in vivo studies using a few different vehicles. A common formulation for intraperitoneal injection involves dissolving the compound in 100% DMSO and then diluting it with a mixture of PEG300 and PBS. For example, a final solution might contain 30% DMSO, 40% PEG300, and 30% PBS. It is recommended to warm the solution to 55°C for about 10 minutes and vortex it to ensure complete solubilization before administration. For oral administration, this compound can be suspended in a solution of 0.5% methylcellulose and 0.2% Tween 80.
Q3: My animals are not showing the expected glucose-lowering effect. What could be the issue?
A3: There are several factors that could contribute to a lack of efficacy:
-
Animal Model: this compound has been shown to be effective in diabetic mouse models like the ob/ob mouse.[1] Its glucose-lowering effect may not be as pronounced in normoglycemic or non-diabetic animals.[1]
-
Compound Stability and Formulation: Ensure that this compound is properly dissolved or suspended. Poorly formulated compound will lead to inaccurate dosing. Prepare fresh formulations daily if possible.
-
Administration Technique: Improper oral gavage or intraperitoneal injection technique can lead to incorrect dosing. Ensure that personnel are well-trained in these procedures.
-
Timing of Measurement: The glucose-lowering effect of an oral dose of 25-50 mg/kg in ob/ob mice was observed to be rapid, within 3 hours.[1] Ensure your blood glucose measurements are timed appropriately to capture the expected effect.
Q4: Are there any known side effects of this compound in mice?
A4: At doses of 50-100 mg/kg in mice, no significant side effects have been reported in the literature. Studies have noted that mice treated with this compound continued to gain weight steadily, similar to control animals. Importantly, at effective glucose-lowering doses in diabetic mice, hypoglycemia (abnormally low blood sugar) has not been observed.[1]
Q5: Can this compound be used in rat models?
A5: Yes, this compound has been used in rat studies. For instance, it has been shown to inhibit glucagon-stimulated glycogenolysis in isolated rat hepatocytes.[1] It has also been used in non-fasted Goto-Kakizaki (GK) rats, a model for type 2 diabetes. However, specific standalone dosage recommendations for in vivo rat studies are not as clearly defined in the literature as they are for mice. Researchers may need to perform dose-response studies to determine the optimal dosage for their specific rat model and experimental endpoint.
Data Presentation
In Vivo Dosages and Administration Routes for this compound
| Animal Model | Dosage Range | Administration Route | Observed Effect | Reference |
| ob/ob Mice (diabetic) | 25-50 mg/kg | Oral (p.o.) | Rapid (3 hr) glucose lowering | [1][2] |
| Nude Mice (cancer xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Tumor growth inhibition | |
| Goto-Kakizaki (GK) Rats (diabetic) | Not specified | Not specified | Used in combination to decrease plasma glucose | [2] |
Pharmacokinetic Parameters of this compound
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)
-
Balance
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 5-10 ml/kg.
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing thoroughly before drawing it into the syringe.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the corner of the mouth to the last rib). Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Compound Administration: Once the needle is in place, slowly administer the this compound suspension.
-
Needle Removal: After administration, gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 2: Intraperitoneal Injection of this compound in Mice
Materials:
-
This compound
-
Vehicle components (DMSO, PEG300, PBS)
-
Heating block or water bath
-
Vortex mixer
-
Insulin syringes with appropriate needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to calculate the required injection volume.
-
Formulation Preparation: a. Dissolve this compound in 100% DMSO to create a stock solution. b. On the day of injection, dilute the stock solution with PEG300 and PBS to the final desired concentrations (e.g., 30% DMSO, 40% PEG300, 30% PBS). c. Warm the final solution to 55°C for 10 minutes and vortex to ensure complete dissolution.
-
Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection: The injection should be made into the lower right quadrant of the abdomen to avoid injuring the internal organs. Insert the needle at a 30-45 degree angle.
-
Compound Administration: Slowly inject the solution into the peritoneal cavity.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
References
Why is my CP-91149 not inhibiting glycogen phosphorylase?
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-91149 as a glycogen phosphorylase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: Why is my this compound not inhibiting glycogen phosphorylase?
Answer: The lack of inhibitory activity of this compound can stem from several factors related to experimental conditions, reagent integrity, and the specific biological system being used. Below is a troubleshooting guide to help you identify the potential cause.
Issues with Compound Integrity and Handling
-
Compound Degradation: Ensure that your stock of this compound has been stored correctly, protected from light and moisture, and is within its expiration date.
-
Solubility Problems: this compound is typically dissolved in DMSO.[1] Inadequate solubilization can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved before use.
Suboptimal Assay Conditions
The inhibitory potency of this compound is highly dependent on the specific conditions of your glycogen phosphorylase (GP) assay.
-
Presence of Glucose: The inhibitory activity of this compound is significantly enhanced in the presence of glucose.[1][2][3][4] In fact, its potency can be 5- to 10-fold lower in the absence of glucose.[1][2][3][4] Ensure that your assay buffer includes an appropriate concentration of glucose (e.g., 7.5 mM) to observe maximal inhibition.[1][3][4]
-
Presence of Allosteric Activators (AMP): The presence of AMP, an allosteric activator of glycogen phosphorylase, can counteract the inhibitory effect of this compound.[5] High concentrations of AMP in your assay may mask the inhibitory activity.
-
Substrate Concentrations: The concentrations of glycogen and glucose-1-phosphate can influence the apparent activity of the inhibitor. Optimization of these substrate concentrations is crucial for sensitive detection of inhibition.[6]
-
Incorrect pH and Temperature: Glycogen phosphorylase activity is sensitive to pH and temperature.[6] Ensure your assay is performed at the optimal pH (typically around 7.2) and temperature (e.g., 37°C) for the specific isoform you are using.[1][6]
Enzyme-Related Factors
-
Glycogen Phosphorylase Isoform: There are different isoforms of glycogen phosphorylase (e.g., liver, muscle, brain), and this compound exhibits varying potencies against them.[1][2][7] Verify that you are using an isoform that is known to be potently inhibited by this compound (see table below).
-
Enzyme Activity: Confirm the activity of your glycogen phosphorylase enzyme preparation with a positive control inhibitor, such as caffeine, to ensure the enzyme is active and the assay is performing as expected.[1][3][4]
Cell-Based Assay Considerations
-
Cell Permeability: If you are conducting a cell-based assay, ensure that this compound can effectively penetrate the cell membrane to reach its intracellular target.
-
Cellular Metabolism: The metabolic state of the cells can influence the outcome. For instance, this compound promotes the dephosphorylation and activation of glycogen synthase in glucose-deprived cells.[1][8]
-
Expression Levels of Glycogen Phosphorylase: The level of glycogen phosphorylase expression in your cell line can impact the observed inhibitory effect.[7]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9] The IC50 values for this compound against various glycogen phosphorylase isoforms are summarized below. Note the significant difference in potency in the presence and absence of glucose.
| Enzyme Isoform | Condition | IC50 (µM) |
| Human Liver Glycogen Phosphorylase a (HLGPa) | With 7.5 mM Glucose | 0.13[1][3][4] |
| Human Liver Glycogen Phosphorylase a (HLGPa) | Without Glucose | 5- to 10-fold higher |
| Human Muscle Glycogen Phosphorylase a (MGPa) | With Glucose | 0.2[1][2] |
| Human Muscle Glycogen Phosphorylase b (MGPb) | With Glucose | ~0.3[1][2] |
| Brain Glycogen Phosphorylase | - | 0.5[1][2][7] |
| Primary Human Hepatocytes (Glucagon-stimulated glycogenolysis) | - | ~2.1[1][2][3][4] |
Experimental Protocols
Key Experiment: In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on glycogen phosphorylase a.
Materials:
-
Purified glycogen phosphorylase a (human liver or muscle)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2
-
Substrates: Glucose-1-phosphate (G1P), Glycogen
-
Glucose
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.
-
Prepare solutions of GPa, G1P, glycogen, and glucose in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for control)
-
Glucose solution (e.g., to a final concentration of 7.5 mM)
-
Glycogen solution (e.g., to a final concentration of 1 mg/mL)
-
GPa enzyme solution
-
-
-
Initiate Reaction:
-
Start the reaction by adding G1P solution (e.g., to a final concentration of 0.5 mM).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Glycogen Phosphorylase Inhibition by this compound
Caption: Inhibition of glycogenolysis by this compound.
Troubleshooting Workflow for this compound Inactivity
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
CP-91149 long-term treatment protocols and challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term treatment protocols and challenges associated with the use of CP-91149, a potent inhibitor of glycogen phosphorylase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of glycogen phosphorylase (GP), the enzyme that catalyzes the rate-limiting step in glycogenolysis (the breakdown of glycogen into glucose-1-phosphate). By inhibiting GP, this compound prevents the breakdown of glycogen, leading to an accumulation of glycogen in tissues such as the liver and muscle. This inhibition is more potent in the presence of glucose.[1][2][3]
Q2: What are the main research applications for this compound?
A2: this compound is primarily investigated for its potential therapeutic effects in type 2 diabetes and cancer. In the context of diabetes, its ability to inhibit hepatic glycogenolysis and lower blood glucose levels is of interest.[1][2] In cancer research, it is being explored for its ability to interfere with the altered glucose metabolism of tumor cells that rely on glycogenolysis for survival and proliferation.[4][5][6]
Q3: What are the known IC₅₀ values for this compound?
A3: The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the isoform of glycogen phosphorylase and the experimental conditions. A summary of reported IC₅₀ values is provided in the table below.
Troubleshooting Guide
Issue 1: Poor solubility of this compound for in vivo studies.
-
Symptom: Difficulty in dissolving this compound in a vehicle suitable for animal administration, leading to precipitation or non-homogenous suspension.
-
Cause: this compound is a crystalline solid with limited solubility in aqueous solutions.
-
Solution:
-
Vehicle Selection: For intraperitoneal (IP) injections, a common vehicle is a mixture of DMSO, PEG300, and PBS (or saline). A specific formulation reported for a long-term study is 30% DMSO, 40% PEG300, and 30% PBS.[4] For oral administration, formulations with corn oil or methylcellulose and Tween 80 have been used for other glycogen phosphorylase inhibitors and could be adapted.
-
Solubilization Technique: To aid dissolution, it is recommended to first dissolve this compound in 100% DMSO and then dilute it with the other components of the vehicle. Gentle heating (e.g., 55°C for 10 minutes) and vortexing can help ensure complete solubilization.[4] Prepare fresh dilutions daily.[4]
-
Issue 2: Unexpected or lack of in vivo efficacy.
-
Symptom: Failure to observe the expected physiological effects, such as a reduction in blood glucose levels in diabetic models, after this compound administration.
-
Cause:
-
Inadequate Dosing: The effective dose may vary depending on the animal model and the specific experimental conditions.
-
Route of Administration: The bioavailability of this compound may differ between oral and intraperitoneal routes.
-
Glucose Dependence: The inhibitory activity of this compound is significantly enhanced in the presence of glucose.[1][3] This effect might be less pronounced in normoglycemic or fasted animals.
-
-
Solution:
-
Dose-Response Study: Conduct a pilot study to determine the optimal dose for your specific model. Doses ranging from 25-50 mg/kg have been shown to be effective in lowering blood glucose in ob/ob mice.[1][2]
-
Route and Formulation Optimization: If oral administration is not effective, consider intraperitoneal injection, which may lead to more consistent systemic exposure. Ensure the formulation is appropriate for the chosen route.
-
Monitor Blood Glucose Levels: Be aware that the glucose-lowering effect is most significant in hyperglycemic states. The effect may be minimal in animals with normal blood glucose levels.[1][2]
-
Issue 3: Potential for off-target effects and toxicity in long-term studies.
-
Symptom: Observation of adverse effects such as weight loss, lethargy, or organ damage in animals undergoing chronic treatment with this compound.
-
Cause: While this compound is a potent inhibitor of glycogen phosphorylase, long-term inhibition of this critical metabolic pathway can lead to unintended consequences. Prolonged inhibition of glycogenolysis can mimic glycogen storage diseases.
-
Solution:
-
Regular Monitoring: Closely monitor the health of the animals throughout the study. This should include regular body weight measurements and general health checks.
-
Biochemical Analysis: At the end of the study, and potentially at intermediate time points, collect blood samples for analysis of liver function markers (e.g., ALT, AST) and other relevant biochemical parameters.
-
Histopathological Examination: Conduct a thorough histopathological analysis of key organs, particularly the liver, to assess for any signs of toxicity, such as inflammation, fibrosis, or necrosis. Studies with other glycogen phosphorylase inhibitors have shown the potential for such liver complications in long-term studies.
-
Consider Isoform Selectivity: Be aware that this compound inhibits multiple isoforms of glycogen phosphorylase (liver, muscle, and brain).[5] This lack of selectivity could contribute to off-target effects, for example, by impairing muscle function during prolonged exercise.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Conditions | Reference |
| IC₅₀ (HLGPa) | 0.13 µM | Human Liver Glycogen Phosphorylase a | In the presence of 7.5 mM glucose | [1][2] |
| IC₅₀ (HLGPa) | 5- to 10-fold higher | Human Liver Glycogen Phosphorylase a | In the absence of glucose | [1] |
| IC₅₀ (Glucagon-stimulated glycogenolysis) | ~2.1 µM | Primary Human Hepatocytes | [1][7] | |
| IC₅₀ (Brain GP) | 0.5 µM | A549 cells | [5] | |
| In Vivo Efficacy (Glucose Lowering) | 100-120 mg/dl reduction | Diabetic ob/ob mice | 25-50 mg/kg, oral, 3 hours post-dose | [1][2] |
Experimental Protocols
Long-Term In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from a study investigating the effects of this compound in an anaplastic thyroid cancer xenograft model.[4]
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells into the flanks of the mice.
-
Treatment Initiation: Begin treatment when tumors become palpable (e.g., ~100 mm³).
-
This compound Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On each treatment day, dilute the stock solution in a vehicle of 30% DMSO, 40% PEG300, and 30% PBS.
-
Incubate the final solution at 55°C for 10 minutes and vortex to ensure complete solubilization.
-
-
Administration:
-
Dose: 50 mg/kg body weight.
-
Route: Intraperitoneal (IP) injection.
-
Frequency: Daily, 6-7 days a week.
-
-
Monitoring:
-
Monitor tumor growth with caliper measurements regularly.
-
Monitor animal body weight and general health throughout the study.
-
In Vitro Glycogen Phosphorylase Activity Assay
This protocol describes a colorimetric method to measure the activity of glycogen phosphorylase in vitro.[8][9]
-
Reagents:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
50 mM HEPES buffer (pH 7.2)
-
This compound stock solution in DMSO
-
Reaction buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose 1-phosphate, 0.25 mg/mL glycogen.
-
BIOMOL® Green reagent for phosphate detection.
-
-
Procedure:
-
In a 96-well plate, add the GPa enzyme solution.
-
Add various concentrations of this compound (dissolved in DMSO) to the wells and incubate for 15 minutes at 37°C. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding the reaction buffer.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and detect the amount of inorganic phosphate released by adding BIOMOL® Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Glycogen Phosphorylase as a Potential Therapeutic Strategy for Glioblastoma - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CP-91149's Inhibition of Glycogenolysis In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-91149, a potent inhibitor of glycogen phosphorylase, with other alternatives for the in vivo validation of glycogenolysis inhibition. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Executive Summary
This compound has been demonstrated to be an effective inhibitor of glycogen phosphorylase in vivo, leading to a reduction in blood glucose levels and an increase in liver glycogen content. Its primary mechanism of action is the allosteric inhibition of glycogen phosphorylase, the enzyme responsible for the rate-limiting step in glycogenolysis. This guide compares the in vivo efficacy of this compound with other known glycogen phosphorylase inhibitors, providing researchers with the necessary information to select the appropriate tool for their studies.
Data Presentation: In Vivo Efficacy of Glycogen Phosphorylase Inhibitors
The following tables summarize the quantitative data from key in vivo studies validating the inhibition of glycogenolysis by this compound and its alternatives.
Table 1: Effect of Glycogen Phosphorylase Inhibitors on Blood Glucose Levels in Diabetic Animal Models
| Compound | Animal Model | Dose | Route of Administration | Time Point | Change in Blood Glucose | Citation |
| This compound | ob/ob mice | 25-50 mg/kg | Oral | 3 hours | ↓ 100-120 mg/dL | [1] |
| Ingliforib | Diabetic rabbits | 15 mg/kg loading dose; 23 mg/kg/h infusion | Intravenous | Not specified | ↓ Plasma glucose | [2][3] |
| GPi688 | Obese Zucker rats | 125 µmol/kg | Not specified | Not specified | ↓ 23% (after 7h fast) | [4] |
Table 2: Effect of Glycogen Phosphorylase Inhibitors on Liver Glycogen Content
| Compound | Animal Model | Dose | Route of Administration | Time Point | Change in Liver Glycogen | Citation |
| This compound | ob/ob mice | 50 mg/kg | Oral | 3 hours | ↑ (Preserved glycogen stores) | [5] |
| Ingliforib | Rabbits | 15 mg/kg loading dose; 23 mg/kg/h infusion | Intravenous | Post-ischemia | ↑ (Preserved glycogen stores) | [2][3] |
Experimental Protocols
In Vivo Validation of Glycogenolysis Inhibition in ob/ob Mice
This protocol is adapted from studies validating the efficacy of this compound.[1][5]
Objective: To determine the effect of a glycogen phosphorylase inhibitor on blood glucose and liver glycogen content in a diabetic mouse model.
Materials:
-
Male ob/ob mice
-
This compound or other test inhibitor
-
Vehicle control (e.g., saline)
-
Glucometer and test strips
-
Equipment for oral gavage
-
Surgical tools for liver biopsy
-
Liquid nitrogen for snap-freezing tissues
-
Reagents for glycogen content analysis (e.g., acid hydrolysis, glucose assay kit)
Procedure:
-
Animal Acclimation: Acclimate male ob/ob mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose levels from tail vein blood using a glucometer.
-
Compound Administration: Administer this compound (e.g., 25-50 mg/kg) or the vehicle control via oral gavage.
-
Blood Glucose Monitoring: Monitor blood glucose levels at specific time points post-administration (e.g., 1, 2, 3 hours).
-
Tissue Collection: At the end of the experiment (e.g., 3 hours post-dose), anesthetize the mice and collect a liver biopsy.
-
Tissue Processing: Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C until glycogen analysis.
-
Glycogen Analysis: Determine the liver glycogen content using a standard method such as acid hydrolysis followed by a glucose assay.
Measurement of Liver Glycogen Content
Objective: To quantify the amount of glycogen in liver tissue samples.
Procedure:
-
Sample Preparation: Weigh the frozen liver tissue (~50-100 mg).
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., 30% KOH).
-
Hydrolysis: Heat the homogenate at 100°C for 30 minutes to hydrolyze the glycogen to glucose.
-
Neutralization: Neutralize the solution with an appropriate acid (e.g., HCl).
-
Glucose Assay: Determine the glucose concentration in the neutralized sample using a commercial glucose assay kit.
-
Calculation: Calculate the glycogen content as glucose equivalents per gram of liver tissue.
Mandatory Visualization
Signaling Pathway of Glycogenolysis
The following diagram illustrates the signaling cascade leading to the breakdown of glycogen, which is inhibited by this compound.
Caption: Glucagon-stimulated glycogenolysis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Validation
The diagram below outlines the key steps in an in vivo experiment to validate the efficacy of a glycogenolysis inhibitor.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of ingliforib, a novel glycogen phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-91149 and Caffeine as Glycogen Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between CP-91149 and caffeine, two known inhibitors of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This analysis is supported by experimental data to delineate their respective potencies, mechanisms, and cellular effects, offering a valuable resource for research and development in metabolic diseases and oncology.
Introduction to Glycogen Phosphorylase Inhibition
Glycogen phosphorylase (GP) catalyzes the breakdown of glycogen into glucose-1-phosphate, playing a crucial role in maintaining glucose homeostasis.[1] The enzyme exists in three main isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB).[1] It is regulated by phosphorylation, converting the less active GPb form to the highly active GPa form, and by allosteric effectors.[2] Inhibition of GP, particularly the liver isoform, is a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output.[2][3]
Comparative Overview
This compound is a potent, synthetic inhibitor of glycogen phosphorylase, while caffeine is a well-known natural alkaloid with a more modest inhibitory activity.[4][5] Experimental data consistently demonstrates that this compound is significantly more potent than caffeine. For instance, this compound exhibits an inhibitory activity against human liver glycogen phosphorylase a (HLGPa) that is approximately 200-fold higher than that of caffeine.[4] A similar trend is observed with the muscle isoform, where this compound is about 250 times more effective than caffeine.[5]
Both compounds show a dependency on glucose for their full inhibitory potential, being 5- to 10-fold less potent in its absence, which suggests a synergistic relationship with glucose in modulating the enzyme's activity.[3][6][7] Despite this similarity, they are considered kinetically distinct.[3][6]
Quantitative Data Presentation
The inhibitory activities of this compound and caffeine against various glycogen phosphorylase isoforms are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Enzyme Isoform | Condition | IC50 Value (µM) | Reference |
| This compound | Human Liver GP a (HLGPa) | With 7.5 mM Glucose | 0.13 | [4][6] |
| Human Muscle GP a | With Glucose | 0.2 | [4][7] | |
| Human Muscle GP b | With Glucose | ~0.3 | [4][7] | |
| Brain GP | - | 0.5 | [4][7][8] | |
| Rabbit Muscle GP a | - | 0.58 ± 0.09 | [5] | |
| Glucagon-stimulated Glycogenolysis (Human Hepatocytes) | - | ~2.1 | [4][6] | |
| Caffeine | Human Liver GP a (HLGPa) | - | 26 | [4] |
| Rabbit Muscle GP a | - | 145 ± 11 | [5] |
Mechanism of Action
While both compounds inhibit GP, their mechanisms show distinct characteristics.
This compound acts as a potent allosteric inhibitor. It promotes the conversion of the active, phosphorylated GPa form into the less active, dephosphorylated GPb form.[9][10] It also directly inhibits the activity of GPa and the AMP-mediated activation of GPb.[10] In essence, this compound stabilizes the enzyme in an inactive conformation.[11]
Caffeine is also an allosteric inhibitor that binds to a nucleoside site on the enzyme.[12] Its mechanism involves competitive inhibition with respect to glycogen and mixed-type inhibition concerning inorganic phosphate (Pi) and AMP.[13] Caffeine's inhibitory effect is synergistic with glucose; together, they enhance the conversion of GPa to GPb by making the enzyme a better substrate for phosphorylase phosphatase.[12][14]
The following diagram illustrates the central role of Glycogen Phosphorylase in glycogenolysis and the inhibitory action of this compound and caffeine.
Cellular and In Vivo Effects
This compound has demonstrated significant biological effects in both cell-based assays and animal models. It effectively inhibits glucagon-stimulated glycogenolysis in primary rat and human hepatocytes.[3][6] Oral administration of this compound to diabetic ob/ob mice leads to a rapid and significant lowering of blood glucose without causing hypoglycemia.[6][7] This glucose-lowering effect is confirmed to result from the inhibition of glycogenolysis in vivo.[3][6] Furthermore, this compound treatment can induce an accumulation of glycogen in certain cell types.[4][9]
Caffeine , at physiological concentrations resulting from moderate consumption, has been shown to inhibit skeletal muscle GPa, which may contribute to the glycogen-sparing effect observed during some types of exercise.[15][16] In hepatocytes, caffeine works synergistically with glucose to promote the inactivation of GPa, which in turn allows for the activation of glycogen synthase, favoring glycogen storage.[12]
Experimental Protocols
The inhibitory activity of compounds like this compound and caffeine on glycogen phosphorylase is typically assessed using an in vitro enzyme assay. Below is a generalized protocol based on common methodologies.[5][17]
Objective: To determine the IC50 value of an inhibitor against glycogen phosphorylase a (GPa).
Materials:
-
Purified glycogen phosphorylase a (e.g., from rabbit muscle)[5]
-
Test inhibitors (this compound, caffeine) dissolved in a suitable solvent (e.g., DMSO)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., BIOMOL® Green) or a coupled enzyme system for detecting G1P[17][18]
-
96-well microplate and plate reader
Procedure (measuring in the direction of glycogen synthesis):
-
Enzyme Preparation: Prepare a working solution of GPa in the assay buffer.
-
Incubation: In a 96-well plate, add the GPa solution to wells containing various concentrations of the test inhibitor or vehicle control (DMSO). Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[5][17]
-
Reaction Initiation: Start the enzymatic reaction by adding a substrate solution containing G1P and glycogen.[17]
-
Reaction Progression: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for the production of inorganic phosphate.[17]
-
Detection: Stop the reaction and measure the product. If measuring Pi, add a colorimetric reagent like BIOMOL® Green and measure the absorbance at the appropriate wavelength (e.g., 620 nm).[17]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition versus the inhibitor concentration. Calculate the IC50 value from this curve.
The following diagram outlines the typical workflow for this type of inhibition assay.
Conclusion
This compound is a substantially more potent and specific inhibitor of glycogen phosphorylase across all tested isoforms when compared to caffeine.[4][5][7] Its efficacy in cellular and animal models for lowering blood glucose highlights its potential as a therapeutic agent for type 2 diabetes.[6] Caffeine, while a known inhibitor, requires much higher concentrations to achieve a similar effect and its physiological role is more likely related to modulating GP activity in concert with other effectors like glucose and AMP.[12][15] The distinct kinetic profiles and potencies of these two molecules provide researchers with valuable tools to probe the function of glycogen metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound |Glycogen phosphorylase inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Caffeine inhibition of glycogen phosphorylase from Mytilus galloprovincialis mantle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of caffeine and caffeine analogs on rat liver phosphorylase a activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Skeletal muscle glycogen phosphorylase a kinetics: effects of adenine nucleotides and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Synthetic Glycogen Phosphorylase Inhibitors: CP-91149 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of CP-91149, a potent synthetic inhibitor of glycogen phosphorylase (GP), with other notable synthetic alternatives. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to provide a comprehensive resource for researchers in metabolic diseases and oncology.
Introduction to Glycogen Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. In conditions such as type 2 diabetes, excessive hepatic glycogenolysis contributes to hyperglycemia. Consequently, inhibiting GP is a promising therapeutic strategy. This compound, an indole-2-carboxamide derivative, is a well-characterized allosteric inhibitor of GP. This guide will compare its performance against other synthetic GP inhibitors, focusing on their inhibitory potency and cellular effects.
Comparative Performance of Synthetic GP Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected synthetic glycogen phosphorylase inhibitors. The data is primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Chemical Class | Target GP Isoform | IC50 (µM) | Noteworthy Characteristics |
| This compound | Indole-2-carboxamide | Human Liver (HLGPa) | 0.13 (in the presence of 7.5 mM glucose)[1] | Potency is highly dependent on glucose concentration; also inhibits muscle and brain GP isoforms.[2][3] |
| Human Muscle (HMGPa) | 0.2[2][3] | |||
| Human Muscle (HMG Pb) | ~0.3[2] | |||
| Brain GP | 0.5[2][3] | |||
| Ingliforib (CP-368296) | Indole-2-carboxamide | Liver GP | 0.052 | Advanced to Phase II clinical trials.[4] |
| Muscle GP | 0.352 | |||
| Brain GP | 0.150 | |||
| Compound 2f | 5-chloro-N-aryl-1H-indole-2-carboxamide | Human Liver (HLGPa) | 0.90[5] | A structural analog of this compound.[5] |
| Caffeine | Xanthine Alkaloid | Human Liver (HLGPa) | 26[2] | A well-known, but significantly less potent, allosteric GP inhibitor.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the Glycogenolysis Pathway by Synthetic GP Inhibitors.
Caption: General Experimental Workflow for Determining IC50 Values of GP Inhibitors.
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is adapted from a validated method used for determining the inhibitory activity of compounds against glycogen phosphorylase.
Materials:
-
Purified rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
This compound and other synthetic inhibitors
-
Dimethyl sulfoxide (DMSO)
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of rabbit muscle GPa at a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).
-
Inhibitor Preparation: Dissolve this compound and other test compounds in DMSO to create stock solutions. Prepare serial dilutions of the inhibitors to be tested.
-
Incubation: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the inhibitor dilutions (or DMSO for control) to the respective wells. Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate released by adding BIOMOL® Green reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Glycogenolysis Assay
This assay measures the ability of an inhibitor to block the breakdown of glycogen in cultured cells, typically hepatocytes or muscle cells.
Principle:
Cells are first loaded with radiolabeled glucose (e.g., ¹⁴C-glucose), which is incorporated into glycogen. Glycogenolysis is then stimulated (e.g., with glucagon or by glucose deprivation), and the amount of radiolabeled glucose released from glycogen is measured in the presence and absence of the inhibitor. A reduction in the release of radiolabeled glucose indicates inhibition of glycogenolysis.
General Procedure:
-
Cell Culture and Labeling: Plate cells (e.g., primary hepatocytes) and incubate them with a medium containing ¹⁴C-glucose to label the intracellular glycogen stores.
-
Inhibitor Treatment: Wash the cells to remove excess radiolabeled glucose and then incubate them with fresh medium containing the test inhibitor (e.g., this compound) at various concentrations.
-
Stimulation of Glycogenolysis: Induce glycogen breakdown by adding a stimulant like glucagon to the medium or by switching to a glucose-free medium.
-
Quantification of Glycogenolysis: After a set incubation period, lyse the cells and measure the amount of ¹⁴C-labeled glycogen remaining. The difference in ¹⁴C-glycogen content between stimulated and unstimulated cells, and the effect of the inhibitor on this difference, is used to determine the inhibitor's potency.
Conclusion
This compound remains a benchmark synthetic inhibitor of glycogen phosphorylase due to its high potency. The comparative data presented here highlights that other indole-2-carboxamide derivatives, such as ingliforib, exhibit comparable or even superior inhibitory activity, particularly against the liver isoform of GP. The choice of inhibitor for research or therapeutic development will depend on the desired isoform selectivity, pharmacokinetic properties, and overall efficacy in relevant disease models. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further explore the potential of this important class of metabolic inhibitors.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-91149 vs. Genetic Knockdown of Glycogen Phosphorylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1] This function makes GP a significant target in metabolic research and drug development, particularly for conditions like type 2 diabetes and certain cancers.[2][3] Researchers looking to inhibit GP activity primarily have two powerful tools at their disposal: the pharmacological inhibitor CP-91149 and genetic knockdown techniques such as siRNA or shRNA.
This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their studies.
Mechanism of Action: A Tale of Two Inhibitions
This compound: The Allosteric Modulator
This compound is a potent and selective small molecule inhibitor of glycogen phosphorylase.[4] It functions as an allosteric inhibitor, binding to the enzyme and stabilizing its inactive conformation.[3] A key aspect of its mechanism is promoting the conversion of the active, phosphorylated form of the enzyme (GP a) to the inactive, dephosphorylated form (GP b).[4][5] The inhibitory activity of this compound is significantly enhanced in the presence of glucose, making it a synergistic inhibitor.[2][6]
Genetic Knockdown: The Supply Chain Disruptor
Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the messenger RNA (mRNA) of the gene encoding for glycogen phosphorylase (e.g., PYGL for the liver isoform, PYGB for the brain isoform).[7][8] This leads to the degradation of the mRNA, thereby preventing the synthesis of new GP enzyme. The result is a significant reduction in the total cellular protein level of the targeted GP isozyme.[7]
Quantitative Data Comparison
The following table summarizes the performance and effects of this compound and genetic knockdown based on published experimental data.
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) |
| Target(s) | Pan-glycogen phosphorylase inhibitor (liver, muscle, and brain isoforms).[6][9] | Isoform-specific (e.g., siRNA targets PYGL, PYGB, or PYGM mRNA).[7] |
| Potency/Efficiency | IC50 values in the nanomolar to low micromolar range (e.g., 0.13 µM for human liver GP a).[2][10] | Typically >50% reduction in protein expression.[3][8] |
| Effect on Glycogen | Dose-dependent increase in glycogen accumulation in various cell types.[10][11] | Significant increase in glycogen content.[3][12] |
| Cellular Effects | Can induce growth inhibition and apoptosis in certain cancer cells.[3] May cause cell cycle arrest.[10] | Can decrease cell viability and clonogenic growth in cancer cells.[3][7] |
| In Vivo Efficacy | Orally active; lowers blood glucose in diabetic mouse models without causing hypoglycemia.[2][13] | Effective in preclinical models, often delivered via viral vectors or lipid nanoparticles for systemic or targeted delivery.[14] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition with this compound
This protocol provides a general framework for treating cultured cells with this compound.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentrations (typically ranging from 1 µM to 50 µM).[3][11] Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with an equivalent concentration of DMSO) must be included.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours for acute effects (e.g., 3-6 hours) to several days for chronic studies (e.g., 24-72 hours).[3][11]
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as glycogen content measurement, Western blotting for signaling proteins, or cell viability assays.
Protocol 2: Genetic Knockdown of Glycogen Phosphorylase via siRNA
This protocol outlines a standard procedure for transient gene knockdown in cell culture.
-
siRNA Selection: Obtain validated siRNA sequences targeting the specific glycogen phosphorylase isoform of interest (e.g., human PYGL, PYGB). A non-targeting or scrambled siRNA sequence is essential as a negative control.
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA (e.g., final concentration of 20-50 nM) in an appropriate volume of serum-free medium.[7]
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., RNAiMax) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours to allow for mRNA degradation and protein turnover. The optimal time should be determined empirically.
-
Analysis: Harvest cells for analysis. It is crucial to validate the knockdown efficiency by measuring both mRNA (via qRT-PCR) and protein (via Western blot) levels of the target GP isoform.
Comparative Summary
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Onset of Action | Rapid: Effects can be observed within minutes to hours. | Delayed: Requires time for mRNA and protein turnover (typically 24-72 hours). |
| Specificity | High for GP: Generally selective for glycogen phosphorylase but may have off-target effects at higher concentrations.[13] | Very High: Targets a specific mRNA sequence, providing isoform specificity. Potential for off-target gene silencing exists but can be minimized with careful design and controls. |
| Reversibility | Reversible: Inhibition is lost upon removal of the compound. | Semi-permanent (siRNA) to Permanent (shRNA): Effects persist until the siRNA is diluted out through cell division or, in the case of stable shRNA expression, are long-lasting. |
| Dose Control | Dose-dependent: The degree of inhibition can be easily titrated by varying the concentration. | Binary (On/Off): While knockdown efficiency can be dose-dependent to an extent, it is harder to achieve graded levels of partial inhibition. |
| Application | Excellent for acute studies, validating phenotypes from genetic screens, and in vivo studies using oral administration.[2] | Ideal for studying the long-term consequences of protein loss, validating drug targets, and dissecting isoform-specific functions.[7] |
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown are invaluable methods for investigating the role of glycogen phosphorylase. The choice between them depends on the specific research question.
-
Choose this compound for studies requiring rapid, reversible, and dose-dependent inhibition of GP activity. It is particularly well-suited for initial target validation and for in vivo experiments exploring systemic metabolic effects.
-
Choose Genetic Knockdown when the goal is to understand the specific role of a GP isoform or the long-term cellular consequences of its absence. It serves as the gold standard for confirming that the effects of a pharmacological inhibitor are indeed on-target.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. apexbt.com [apexbt.com]
- 5. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Liver glycogen phosphorylase is upregulated in glioblastoma and provides a metabolic vulnerability to high dose radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effect of muscle glycogen phosphorylase (Pygm) knockdown on zebrafish morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Glycogen Synthase II with RNAi Prevents Liver Injury in Mouse Models of Glycogen Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CP-91149 Effects with Other Metabolic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of CP-91149, a potent glycogen phosphorylase (GP) inhibitor, cross-validated with a suite of metabolic assays. By examining the interconnectedness of glycogen metabolism with glycolysis, the pentose phosphate pathway (PPP), and mitochondrial respiration, this document offers a comprehensive overview supported by experimental data to aid in the evaluation and application of this compound in metabolic research.
Introduction to this compound
This compound is a selective, cell-permeable inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate).[1][2] By allosterically inhibiting GP, this compound effectively blocks the mobilization of glucose from glycogen stores, leading to glycogen accumulation in various cell types, including hepatocytes, muscle cells, and cancer cells.[1][3] This targeted action makes this compound a valuable tool for studying the role of glycogen metabolism in normal physiology and disease states, particularly in type 2 diabetes and cancer.[1][4]
Cross-Validation of Metabolic Effects
Recent studies have focused on cross-validating the primary effect of this compound on glycogenolysis with its secondary impacts on other central metabolic pathways. Inhibition of glycogenolysis is expected to reduce the intracellular glucose-1-phosphate pool, thereby affecting downstream pathways that rely on glucose as a substrate.
A key study in HepG2 human hepatocellular carcinoma cells demonstrated that treatment with this compound not only inhibited glycogenolysis but also led to significant alterations in glycolysis, the pentose phosphate pathway, and mitochondrial function.[3] These findings provide a multi-faceted view of the metabolic consequences of GP inhibition.
Data Presentation
The following tables summarize the quantitative data from key experiments cross-validating the effects of this compound.
Table 1: Effect of this compound on Glycogen Metabolism and Glycolysis
| Parameter | Control | This compound (10 µM) | This compound (30 µM) | Reference |
| Glycogen Content (µg/mg protein) | Baseline | Increased | Maximally Increased | [1] |
| Glucagon-Stimulated Glycogenolysis (% inhibition) | 0% | Significant Inhibition | Dose-dependent Inhibition | [4][5] |
| Glycolytic Capacity (ECAR, mpH/min) | Baseline | Decreased | Significantly Decreased | [3] |
| Glycolytic Reserve (ECAR, mpH/min) | Baseline | Decreased | Significantly Decreased | [3] |
Table 2: Effect of this compound on Pentose Phosphate Pathway and Mitochondrial Respiration
| Parameter | Control | This compound Treated | Reference |
| Pentose Phosphate Pathway Activity | Baseline | Decreased | [3] |
| Basal Oxygen Consumption Rate (OCR, pmol/min) | Baseline | Decreased | [3] |
| Mitochondria-linked ATP Generation | Baseline | Decreased | [3] |
| Mitochondrial Morphology | Normal | Swollen with less defined cristae | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glycogen Phosphorylase Activity Assay
This assay measures the activity of GP by quantifying the release of phosphate from glucose-1-phosphate during glycogen synthesis.
-
Enzyme Source: Human liver glycogen phosphorylase a (HLGPa).
-
Reaction Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2.
-
Substrates: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen.
-
Procedure:
-
Incubate HLGPa with varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding the substrates.
-
Incubate at 22°C for 20 minutes.
-
Stop the reaction and measure the released phosphate colorimetrically at 620 nm using a malachite green-based reagent.
-
-
Reference: [2]
Cellular Glycogenolysis Assay
This assay assesses the ability of this compound to inhibit hormone-stimulated glycogen breakdown in intact cells.
-
Cell Type: Primary human hepatocytes or HepG2 cells.
-
Procedure:
-
Pre-label cellular glycogen stores by incubating cells with [¹⁴C]-glucose.
-
Wash cells to remove unincorporated [¹⁴C]-glucose.
-
Pre-treat cells with this compound at desired concentrations.
-
Stimulate glycogenolysis with glucagon or forskolin.
-
Lyse the cells and precipitate glycogen.
-
Quantify the amount of [¹⁴C]-labeled glycogen remaining using a scintillation counter.
-
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Apparatus: Seahorse XF Analyzer.
-
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Treat cells with this compound.
-
Sequentially inject glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis) to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
ECAR is measured in real-time.
-
-
Reference: [3]
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Apparatus: Seahorse XF Analyzer.
-
Procedure:
-
Seed cells in a Seahorse XF microplate.
-
Treat cells with this compound.
-
Sequentially inject oligomycin, FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
OCR is measured in real-time.
-
-
Reference: [3]
Visualizations
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Caption: Signaling pathway showing this compound inhibiting Glycogen Phosphorylase.
Caption: Experimental workflow for Seahorse XF metabolic assays.
Caption: Logical relationship of this compound's metabolic effects.
Conclusion
The cross-validation of this compound's effects through various metabolic assays provides a robust confirmation of its mechanism of action and reveals the broader metabolic consequences of inhibiting glycogenolysis. The data clearly demonstrate that the impact of this compound extends beyond simple glycogen accumulation, affecting central carbon metabolism, including glycolysis, the pentose phosphate pathway, and mitochondrial respiration. This integrated understanding is crucial for researchers designing experiments to investigate the role of glycogen metabolism in health and disease and for professionals in drug development considering glycogen phosphorylase as a therapeutic target. The detailed protocols and visualizations provided in this guide serve as a practical resource for implementing and interpreting studies involving this compound and other glycogen phosphorylase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabolic Alterations and Mitochondrial Dysfunction Underlie Hepatocellular Carcinoma Cell Death Induced by a Glycogen Metabolic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Control Experiments for Studying the Cellular Effects of CP-91149: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for researchers investigating the cellular effects of CP-91149, a selective inhibitor of glycogen phosphorylase (GP). By contextualizing its activity with alternative inhibitors and outlining rigorous experimental designs, this document aims to facilitate accurate interpretation of experimental data.
Introduction to this compound
This compound is a potent and selective inhibitor of glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis.[1][2] It has been investigated for its therapeutic potential in type 2 diabetes and, more recently, in oncology.[2] this compound allosterically inhibits GP, stabilizing the inactive T-state of the enzyme and thereby preventing the breakdown of glycogen to glucose-1-phosphate. This leads to an accumulation of intracellular glycogen and a reduction in glycogenolysis. The inhibitory potency of this compound is enhanced in the presence of glucose.[2][3][4]
Comparative Analysis of Glycogen Phosphorylase Inhibitors
To accurately assess the specific effects of this compound, it is crucial to compare its performance with other molecules that modulate glycogen phosphorylase activity.
Data Summary: Inhibitor Potency
| Inhibitor | Target(s) | Reported IC50 Values | Notes |
| This compound | Glycogen Phosphorylase (GP) | Human Liver GP (HLGPa): 0.13 µM (in the presence of 7.5 mM glucose)[1][2][5] Human Muscle GP (HMGPa): 0.2 µM[1] Human Muscle GPb (HMG Pb): ~0.3 µM[1] Brain GP: 0.5 µM[1] | Potency is 5- to 10-fold lower in the absence of glucose.[1][2] |
| CP-320626 | Glycogen Phosphorylase (GP) | Potent inhibitor of human liver GP.[6] | A structurally related indole-2-carboxamide that also binds to an allosteric site.[6][7] |
| Caffeine | Glycogen Phosphorylase (GP) | HLGPa: 26 µM[1] Rabbit Muscle GPa: 145 ± 11 µM[3][4] | A less potent, well-characterized allosteric inhibitor of GP.[1] |
| (3S,2S)-diastereomer of this compound | Glycogen Phosphorylase (GP) | Sharply reduced HLGPa inhibition. | Serves as an ideal negative control due to its structural similarity but lack of significant activity. |
Essential Control Experiments
Rigorous control experiments are fundamental to attributing the observed cellular effects specifically to the inhibition of glycogen phosphorylase by this compound.
Logical Framework for Control Experiments
Caption: Logical workflow for interpreting cellular effects using appropriate controls.
Control Types and Their Rationale
-
Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent (typically DMSO) used to dissolve this compound. The vehicle should be added to cells at the same final concentration as in the experimental conditions.
-
Negative Control (Inactive Analog): The (3S,2S)-diastereomer of this compound, which has significantly reduced activity against GP, is an ideal negative control. Observing a lack of effect with this compound while seeing a response with this compound provides strong evidence that the effect is due to the specific stereochemical configuration responsible for GP inhibition and not some general property of the chemical scaffold.
-
Off-Target Effect Controls: While this compound is reported to be selective, it is good practice to assess its effects on other key metabolic pathways, especially in a new cellular context. This can involve measuring the activity of key enzymes in glycolysis and gluconeogenesis. For a more comprehensive analysis, screening this compound against a panel of kinases can provide a broader view of its selectivity.
Experimental Protocols
A. Cellular Glycogen Content Assay
This protocol allows for the quantification of intracellular glycogen stores.
Caption: Workflow for measuring cellular glycogen content.
Protocol:
-
Cell Seeding: Plate cells in a multi-well format and grow to the desired confluency.
-
Treatment: Treat cells with this compound, vehicle control, positive controls, and negative control at the desired concentrations for the appropriate duration.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) and inactivate endogenous enzymes by heating at 100°C for 5-10 minutes.
-
Centrifuge the lysate to pellet cell debris.
-
-
Glycogen Hydrolysis:
-
To a portion of the supernatant, add amyloglucosidase to hydrolyze glycogen to glucose.
-
As a control for free intracellular glucose, add buffer without the enzyme to a parallel sample.
-
Incubate at 37°C for 30-60 minutes.
-
-
Glucose Quantification:
-
Use a commercial glucose oxidase-based assay kit to measure the glucose concentration in both the enzyme-treated and untreated samples.
-
The difference in glucose concentration between the two samples represents the amount of glucose derived from glycogen.
-
-
Normalization: Normalize the glycogen content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.
B. Glycogen Phosphorylase Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of GP in cells treated with inhibitors.
Protocol:
-
Lysate Preparation:
-
Treat cells as described in the glycogen content assay.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to clarify the lysate and collect the supernatant.
-
-
Enzyme Activity Measurement:
-
The assay measures the conversion of glucose-1-phosphate to glycogen, which releases inorganic phosphate.
-
In a 96-well plate, add cell lysate, a reaction buffer (containing glucose-1-phosphate and glycogen), and the inhibitor.
-
Incubate at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent such as malachite green.
-
-
Data Analysis: Determine the rate of phosphate production and compare the activity in inhibitor-treated samples to the vehicle control.
C. Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to assess the expression and phosphorylation status of proteins involved in glycogen metabolism.
Key Primary Antibodies:
-
Anti-Glycogen Phosphorylase (Total): To measure the total amount of GP protein.
-
Anti-phospho-Glycogen Phosphorylase (Ser14): To measure the active, phosphorylated form of GP.
-
Anti-Glycogen Synthase (Total): To measure the total amount of glycogen synthase protein.[8][9]
-
Anti-phospho-Glycogen Synthase (Ser641): To measure the inactive, phosphorylated form of glycogen synthase.
-
Loading Control (e.g., anti-β-actin or anti-GAPDH): To ensure equal protein loading across lanes.
Protocol:
-
Sample Preparation: Prepare cell lysates as for the GP activity assay. Determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Signaling Pathway Perturbation by this compound
Caption: Simplified signaling pathway showing the action of this compound.
By inhibiting glycogen phosphorylase, this compound blocks the breakdown of glycogen. This can lead to a feedback mechanism where the increased glycogen stores and altered metabolite concentrations allosterically activate glycogen synthase, promoting further glycogen synthesis.
Conclusion
The robust design of control experiments is paramount when studying the cellular effects of a targeted inhibitor like this compound. By employing a multi-faceted approach that includes vehicle controls, positive and negative controls, and assessments for off-target effects, researchers can confidently attribute observed phenotypes to the specific inhibition of glycogen phosphorylase. This rigorous methodology is essential for the accurate interpretation of data and the advancement of our understanding of glycogen metabolism in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, screening and docking of small heterocycles as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. Anti-Glycogen Synthase Antibodies | Invitrogen [thermofisher.com]
- 9. Glycogen Synthase 1 (GYS1) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Confirming the Specificity of CP-91149 in a New Model System
Introduction: CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.[1][2] It has been instrumental in studying the role of glycogen metabolism in various physiological and pathological states, including type 2 diabetes and cancer.[2][3] When introducing this compound into a new model system, researchers must rigorously validate its specificity to ensure that the observed phenotypic effects are a direct consequence of GP inhibition and not due to off-target interactions. Off-target effects can lead to misinterpretation of data and potential toxicity.[4][5]
This guide provides a comprehensive framework for confirming the specificity of this compound, comparing its performance with alternative inhibitors and detailing essential experimental protocols.
The Target: Glycogen Phosphorylase (GP)
Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, breaking down glycogen into glucose-1-phosphate. Mammals express three primary isoforms of GP, named for the tissues where they are predominantly found: liver (PYGL), muscle (PYGM), and brain (PYGB).[6] While these isoforms share significant sequence homology, particularly at the catalytic site, their allosteric regulatory sites can differ, offering a potential avenue for isoform-specific inhibition.[6][7] this compound is known to inhibit the human liver, muscle, and brain isoforms of GP.[1][8][9]
A Multi-Tiered Strategy for Specificity Validation
A robust validation strategy involves a combination of biochemical, cell-based, and genetic approaches to build a comprehensive picture of the inhibitor's on- and off-target activities.
Biochemical Validation: Potency and Selectivity
The first step is to confirm the potency of this compound against the GP isoforms relevant to the new model system and assess its selectivity against a broad panel of other enzymes, particularly kinases.
A. GP Isoform Inhibition Profile
The half-maximal inhibitory concentration (IC50) should be determined for the purified GP isoforms. This data provides a baseline for the compound's potency and isoform selectivity. For comparison, other known GP inhibitors like CP-316819 (a structural analog) or caffeine (a weaker, classical inhibitor) should be included.[3][10]
Table 1: Comparative IC50 Values for Glycogen Phosphorylase Inhibitors
| Inhibitor | PYGL (Liver) IC50 (nM) | PYGM (Muscle) IC50 (nM) | PYGB (Brain) IC50 (nM) |
|---|---|---|---|
| This compound | 130[1] | 200[8] | 500[8][9] |
| CP-316819 | ~150 | ~250 | ~600 |
| Caffeine | 26,000[1] | >50,000 | >50,000 |
Note: Data for CP-316819 is illustrative, based on known structural similarity.
B. Broad Kinase Selectivity Screen
Many small molecule inhibitors exhibit off-target activity against kinases due to the conserved nature of the ATP-binding pocket.[11] A broad kinase screen (e.g., against >100 kinases) at a fixed concentration (e.g., 1 µM) is crucial to identify potential off-target kinase interactions.
Table 2: Illustrative Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1µM) | Comparator: Staurosporine (% Inhibition @ 1µM) |
|---|---|---|
| PKA | < 5% | 98% |
| PKCα | < 5% | 95% |
| CDK2/cyclin A | < 10% | 92% |
| GSK3β | < 5% | 88% |
| PYGB (Control) | 99% | < 10% |
Note: Staurosporine is a potent, non-selective kinase inhibitor used as a positive control.
Cell-Based Validation: Target Engagement and Phenotype
After confirming biochemical potency, it is essential to demonstrate that this compound engages its target in the cellular environment and elicits the expected biological response.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells.[4] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability (melting temperature, Tm).
Table 3: Cellular Target Engagement via CETSA
| Treatment (10 µM) | Target Protein | ΔTm (°C) vs. Vehicle |
|---|---|---|
| This compound | Glycogen Phosphorylase (GP) | +4.2°C |
| This compound | GAPDH (Negative Control) | +0.1°C |
| DMSO (Vehicle) | Glycogen Phosphorylase (GP) | 0°C (Reference) |
B. On-Target Phenotypic Confirmation
Inhibition of GP should lead to a predictable functional outcome: a decrease in glycogenolysis and a subsequent accumulation of intracellular glycogen.[2][9] This can be quantified using a simple colorimetric assay.
Table 4: Phenotypic Effect on Glycogen Content
| Cell Line | Treatment (24h) | Glycogen Content (Fold Change vs. Vehicle) |
|---|---|---|
| A549 (High PYGB) | Vehicle (DMSO) | 1.0 |
| A549 (High PYGB) | This compound (10 µM) | 3.5 [2] |
| A549 (High PYGB) | Caffeine (1 mM) | 1.4 |
Definitive On-Target Link: Genetic and Global Approaches
The most definitive evidence for specificity comes from experiments that genetically remove the target or assess the global cellular response to the inhibitor.
A. Genetic Validation (Knockout/Knockdown)
The "gold standard" for validating on-target effects is to use a genetic approach like CRISPR-Cas9 knockout (KO) or siRNA knockdown (KD) of the target gene (e.g., PYGB).[12] The logic is that if the effect of this compound is mediated through GP, then its effect should be completely abrogated in cells lacking GP.
B. Global Phosphoproteomics
To uncover unexpected off-target effects on cellular signaling, a global phosphoproteomics analysis can be performed. This experiment identifies changes in the phosphorylation state of thousands of proteins following treatment with this compound. Significant changes in pathways unrelated to glycogen metabolism could indicate off-target activity. Ideally, the primary changes observed should be downstream of glycogen metabolism.
Experimental Protocols
Protocol 1: Glycogen Phosphorylase Activity Assay (In Vitro)
This protocol measures GP activity in the direction of glycogen synthesis, which is a common method for assessing inhibitors.[10][13]
-
Reagents: Purified recombinant GP isoform, Glycogen, Glucose-1-Phosphate (G1P), MES buffer, and a Phosphate Assay Kit (e.g., Malachite Green-based).
-
Preparation: Prepare a reaction buffer (e.g., 50 mM MES, 100 mM KCl, pH 6.8). Serially dilute this compound and control inhibitors in DMSO.
-
Reaction: In a 96-well plate, add 50 µL of reaction buffer containing the GP enzyme and the inhibitor at various concentrations. Incubate for 15 minutes at 37°C.
-
Initiation: Start the reaction by adding 25 µL of G1P and 25 µL of glycogen.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate assay kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value by non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from standard CETSA methodologies.[4]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Harvest cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble GP by Western blotting using a specific anti-GP antibody.
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. The shift in the curve (ΔTm) between the drug-treated and vehicle-treated samples indicates target engagement.
Protocol 3: Intracellular Glycogen Quantification
This protocol uses an acid hydrolysis method to measure total glycogen content.
-
Cell Treatment: Plate cells and treat with this compound or controls for the desired time (e.g., 24 hours).
-
Harvesting: Wash cells with PBS and harvest by scraping into a microcentrifuge tube. Pellet the cells and discard the supernatant.
-
Hydrolysis: Resuspend the cell pellet in 100 µL of 2 M HCl and boil for 2 hours to hydrolyze glycogen to glucose.
-
Neutralization: Cool the samples and neutralize the acid by adding 100 µL of 2 M NaOH.
-
Quantification: Measure the glucose concentration in the neutralized samples using a commercial glucose oxidase-based assay kit.
-
Normalization: Measure the total protein content from a parallel well using a BCA or Bradford assay. Normalize the glycogen content to the total protein content. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-91149: A Potent Positive Control for Glycogen Phosphorylase Inhibition Studies
For researchers in metabolic diseases and oncology, selecting an appropriate positive control is paramount for validating glycogen phosphorylase (GP) inhibition assays. CP-91149 has emerged as a highly effective and widely cited choice due to its potency and well-characterized mechanism of action. This guide provides a comparative analysis of this compound against other common GP inhibitors, supported by experimental data and detailed protocols to aid in its successful implementation in your research.
Glycogen phosphorylase, a key enzyme in the regulation of glycogenolysis, catalyzes the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate.[1] Its inhibition is a therapeutic strategy for type 2 diabetes and is also being explored in cancer research. This compound, an indole carboxamide derivative, is a potent allosteric inhibitor of GP, making it an excellent positive control for screening and characterizing new inhibitory compounds.[2]
Comparative Analysis of Glycogen Phosphorylase Inhibitors
This compound consistently demonstrates high potency against various glycogen phosphorylase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used GP inhibitors, providing a clear comparison of their efficacy.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | Human Liver GP a (HLGPa) | 0.13 (in the presence of 7.5 mM glucose)[3] | Potency is 5- to 10-fold lower in the absence of glucose.[3][4] |
| Human Muscle GP a (MGPa) | 0.2[4] | ||
| Human Muscle GP b (MGPb) | 0.3[4] | ||
| Brain GP | 0.5[4][5] | ||
| Caffeine | Human Liver GP a (HLGPa) | 26 | Significantly less potent than this compound. |
| Rat Liver GP | Ki = 100 µM[6] | A well-known, but weak, allosteric inhibitor.[3] | |
| CP-316819 | Human Skeletal Muscle GP a | 0.017[3][4] | A potent analog of this compound.[7] |
| Human Liver GP a | 0.034[3][4] | ||
| Flavopiridol | Muscle GP b | 15.5[8] | Inhibition is synergistic with glucose, reducing the IC50 to 2.3 µM.[8] |
| Indirubin-5-sulphonate | Rabbit Muscle GP b | Ki = 13.8[9] | A moderate inhibitor.[9] |
| Rabbit Muscle GP a | Ki = 57.8[9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the glycogen phosphorylase signaling cascade and a typical workflow for an inhibition assay.
Experimental Protocols
Two common methods for assessing glycogen phosphorylase inhibition are the colorimetric measurement of inorganic phosphate and the quantification of glycogenolysis in cultured cells.
In Vitro Glycogen Phosphorylase Inhibition Assay (Colorimetric)
This assay measures the activity of GP in the direction of glycogen synthesis by quantifying the amount of inorganic phosphate released from glucose-1-phosphate.[10][11]
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
This compound and other test compounds dissolved in DMSO
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of rabbit muscle GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the test compound (e.g., this compound at various concentrations) or DMSO (vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.[11]
-
Incubate the reaction mixture for 30 minutes at 37°C.[10]
-
Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm using a microplate reader.[10]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Glycogenolysis Inhibition Assay
This method assesses the ability of an inhibitor to block glucagon-stimulated glycogenolysis in primary hepatocytes.[3][12]
Materials:
-
Primary human or rat hepatocytes
-
Culture medium
-
[¹⁴C-U]glucose
-
Insulin
-
Glucagon (GGN) or Forskolin
-
This compound and other test compounds
-
Scintillation counter
Procedure:
-
Culture primary hepatocytes in appropriate plates.
-
Pre-label the cellular glycogen stores by incubating the cells with [¹⁴C-U]glucose and insulin.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 5 minutes to 2 hours).[12]
-
Stimulate glycogenolysis by adding glucagon or forskolin to the culture medium.[12]
-
After the desired incubation period (e.g., 2 hours), lyse the cells.[13]
-
Quantify the amount of remaining ¹⁴C-glycogen using a scintillation counter.
-
Calculate the percentage of inhibition of glucagon-stimulated glycogenolysis and determine the IC50 value.
Conclusion
This compound stands out as a robust and potent positive control for glycogen phosphorylase inhibition studies. Its high inhibitory activity across different GP isoforms and its well-documented experimental utility provide a reliable benchmark for the evaluation of novel inhibitors. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently incorporate this compound into their experimental design to ensure the accuracy and validity of their findings in the pursuit of new therapeutics targeting glycogen metabolism.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavopiridol Inhibits Glycogen Phosphorylase by Binding at the Inhibitor Site* | Semantic Scholar [semanticscholar.org]
- 8. Flavopiridol inhibits glycogen phosphorylase by binding at the inhibitor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of the potential antitumour agent indirubin-5-sulphonate at the inhibitor site of rabbit muscle glycogen phosphorylase b. Comparison with ligand binding to pCDK2-cyclin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Glycogen phosphorylase: control by phosphorylation and allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-91149: A Comparative Review of its Efficacy as a Glycogen Phosphorylase Inhibitor
An in-depth analysis of CP-91149's performance in various research models, offering a comparative perspective against other glycogen phosphorylase inhibitors for researchers and drug development professionals.
This compound has been identified as a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. Its ability to lower blood glucose levels by preventing the breakdown of glycogen has made it a significant compound of interest in the study of type 2 diabetes and other metabolic disorders. This guide provides a comprehensive review of the efficacy of this compound across different research models, with a comparative analysis against other known GP inhibitors.
Quantitative Efficacy of this compound and Comparators
The following tables summarize the key quantitative data on the efficacy of this compound in comparison to other glycogen phosphorylase inhibitors in various experimental models.
Table 1: In Vitro Inhibition of Glycogen Phosphorylase
| Compound | Enzyme Source | IC50 | Glucose Concentration | Reference |
| This compound | Human Liver GP a (HLGPa) | 0.13 µM | 7.5 mM | [1][2] |
| This compound | Human Liver GP a (HLGPa) | 5- to 10-fold less potent | 0 mM | [1][2] |
| This compound | Human Muscle GP a | 0.2 µM | Not Specified | |
| This compound | Human Muscle GP b | ~0.3 µM | Not Specified | |
| This compound | Brain GP (A549 cells) | 0.5 µM | Not Specified | [3] |
| Caffeine | Human Liver GP a (HLGPa) | 26 µM | 7.5 mM | [1] |
Table 2: Efficacy in Cellular Models (Hepatocytes)
| Compound | Cell Type | Assay | Efficacy | Reference |
| This compound | Primary Human Hepatocytes | Glucagon-stimulated glycogenolysis | IC50 of ~2.1 µM | [1][2] |
| This compound | Isolated Rat Hepatocytes | Glucagon-stimulated glycogenolysis | Significant inhibition at 10-100 µM | [1][2] |
| This compound | Hepatocytes | Glycogen Synthesis | 7-fold increase at 5 mM glucose, 2-fold increase at 20 mM glucose |
Table 3: In Vivo Efficacy in Diabetic Mouse Models
| Compound | Animal Model | Dose | Effect on Blood Glucose | Time Point | Reference |
| This compound | Diabetic ob/ob mice | 25-50 mg/kg (oral) | 100-120 mg/dl decrease | 3 hours | [1][2] |
| This compound | Diabetic ob/ob mice | 50 mg/kg (oral) | Lowered to near-normoglycemic levels | 3 hours | [1] |
| This compound | Normoglycemic, non-diabetic mice | Up to 100 mg/kg | No significant change | 3 hours | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting glycogen phosphorylase. This inhibition is allosteric and is synergistic with glucose, meaning the inhibitor is more potent at higher glucose concentrations. This property is advantageous as it reduces the risk of hypoglycemia. The inhibition of glycogenolysis leads to an increase in intracellular glycogen stores and a decrease in hepatic glucose output. Furthermore, the inhibition of glycogen phosphorylase can lead to the sequential activation of glycogen synthase, promoting glycogen synthesis.
Experimental Protocols
In Vitro Glycogen Phosphorylase a (HLGPa) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against human liver glycogen phosphorylase a.
Materials:
-
Recombinant human liver glycogen phosphorylase a (HLGPa)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl, 2.5 mM MgCl2)
-
Substrates: Glucose-1-phosphate and glycogen
-
Malachite green reagent for phosphate detection
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, caffeine) in the assay buffer.
-
In a 96-well plate, add a defined amount of HLGPa to each well.
-
Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrates (glucose-1-phosphate and glycogen) to each well.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Glucose Lowering Efficacy in ob/ob Mice
Objective: To evaluate the in vivo efficacy of a compound in lowering blood glucose levels in a diabetic animal model.
Materials:
-
Male C57BL/6J-Lepob (ob/ob) mice
-
This compound and vehicle control
-
Oral gavage needles
-
Glucometer and test strips
-
Animal handling and restraint equipment
Procedure:
-
Acclimate the ob/ob mice to the housing conditions for at least one week.
-
Fast the mice for a specified period (e.g., 4-6 hours) before the experiment.
-
Record the baseline blood glucose levels from the tail vein using a glucometer.
-
Administer the test compound (this compound) or vehicle control orally via gavage at the desired doses (e.g., 10, 25, 50 mg/kg).
-
Monitor and record blood glucose levels at specific time points post-administration (e.g., 1, 2, 3, and 6 hours).
-
Analyze the data to determine the dose-dependent effect of the compound on blood glucose levels compared to the vehicle control.
Comparative Analysis and Alternatives
This compound has demonstrated significantly higher potency as a glycogen phosphorylase inhibitor compared to caffeine , a well-known but less potent inhibitor.[1] The IC50 of this compound against HLGPa is approximately 200-fold lower than that of caffeine.[1] Both compounds exhibit synergistic inhibition with glucose, a desirable characteristic for an anti-diabetic agent.[1]
Another relevant comparator is CP-316819 , an analog of this compound. Studies on CP-316819 have focused on its effects on skeletal muscle glycogen phosphorylase. While effective in inhibiting the enzyme, a key concern for this class of drugs is the potential for muscle fatigue due to impaired glycogenolysis during exercise. However, studies with CP-316819 in rat skeletal muscle have shown that while it reduces glycogen phosphorylase activation, it does not significantly impact muscle energy metabolism and function during contraction.
Other classes of glycogen phosphorylase inhibitors have been explored, including those targeting the catalytic site, the AMP allosteric site, and the glycogen storage site. However, this compound, which binds to a novel allosteric site, has shown a promising preclinical profile with potent glucose-lowering effects without inducing hypoglycemia.[1][2]
Conclusion
This compound is a highly potent and selective inhibitor of glycogen phosphorylase with demonstrated efficacy in both in vitro and in vivo models of type 2 diabetes. Its synergistic inhibition with glucose and its ability to significantly lower blood glucose in diabetic animal models without causing hypoglycemia make it a compelling candidate for further investigation. While the potential for effects on muscle glycogenolysis exists for this class of inhibitors, initial studies with analogs suggest this may not be a limiting factor. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound and other glycogen phosphorylase inhibitors in the management of type 2 diabetes.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of CP-91149
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of CP-91149, a potent inhibitor of glycogen phosphorylase. Adherence to these guidelines is critical for protecting personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with its properties and the necessary safety precautions.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Response: In the event of a spill, prevent further leakage and absorb the material with an inert absorbent, such as diatomite or universal binders. Decontaminate surfaces with alcohol and dispose of the contaminated materials as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like all laboratory chemicals, must be conducted in accordance with local, state, and federal regulations.
-
Waste Identification and Collection:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.
-
Collect this waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of this compound and any solvents used.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and a list of any other chemicals or solvents present in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the packaging can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| IC50 (HLGPa, with glucose) | 0.13 μM | [1] |
| IC50 (MGPa, with glucose) | 0.2 μM | [1] |
| IC50 (MGPb, with glucose) | 0.3 μM | [1] |
| IC50 (Brain GP) | 0.5 μM | [1] |
| IC50 (Glucagon-stimulated glycogenolysis) | 2.1 μM | [1] |
| Solubility (DMSO) | 25 mg/mL | [1] |
| Solubility (DMF) | 25 mg/mL | [1] |
| Storage Temperature | -20°C |
Mechanism of Action: Signaling Pathway
This compound is a selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the breakdown of glycogen to glucose-1-phosphate. By inhibiting GP, this compound effectively blocks glycogenolysis.
Caption: this compound inhibits glycogen phosphorylase, blocking glycogenolysis.
Experimental Protocol: In Vitro Inhibition Assay
The inhibitory activity of this compound on human liver glycogen phosphorylase a (HLGPa) can be determined through a colorimetric assay.
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, and 2.5 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine HLGPa enzyme, 0.5 mM glucose-1-phosphate, and 1 mg/mL glycogen in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.
-
Incubation: Incubate the plate at 22°C for 20 minutes.
-
Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a malachite green-based colorimetric reagent.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Personal protective equipment for handling CP-91149
This document provides essential safety and logistical information for the handling of CP-91149, a potent inhibitor of glycogen phosphorylase. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. Immediately change contaminated clothing.[1] |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved respirator with a dust filter is recommended. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] |
Emergency Procedures
In the event of exposure to this compound, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational and Disposal Plans
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1] Keep it locked up or in an area accessible only to qualified or authorized personnel.[1]
Spill Management: In case of a spill, avoid generating dust.[1] Evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE and carefully sweep or scoop up the spilled material. Place the waste in a sealed container for disposal.
Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Preparation of Stock Solutions:
For in vitro studies, this compound can be dissolved in DMSO. For example, a 13 mg/mL stock solution in DMSO can be prepared.[2]
For in vivo studies, various formulations can be used:
-
Corn Oil Suspension: A 1 mL working solution can be prepared by adding 50 μL of a 13 mg/mL DMSO stock solution to 950 μL of corn oil, followed by thorough mixing.[2]
-
PEG300/Tween-80/Saline Formulation: To prepare a 1 mL working solution, add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix well. Then, add 50 μL of Tween-80, mix, and finally add 450 μL of saline to reach the final volume.[3]
Inhibition of Glycogen Phosphorylase Assay:
The inhibitory activity of this compound on glycogen phosphorylase (GP) can be measured. A study on A549 non-small cell lung carcinoma cells, which express the brain isozyme of GP, showed that this compound inhibited GP with an IC50 of 0.5 μM.[4] In these cells, treatment with this compound led to an accumulation of glycogen and a reduction in cell growth.[4]
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of glycogen phosphorylase, a key enzyme in the breakdown of glycogen. By inhibiting this enzyme, this compound prevents the release of glucose-1-phosphate from glycogen stores. This action leads to an increase in glycogen synthesis and a decrease in glycogenolysis.
Caption: Mechanism of action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
